Eplerenone-d3
Description
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Properties
Molecular Formula |
C24H30O6 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16?,17-,19?,21+,22+,23-,24-/m1/s1/i3D3 |
InChI Key |
JUKPWJGBANNWMW-OJWGECPESA-N |
Synonyms |
(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid; γ-Lactone 7-(Methyl-d3) Ester; CGP 30083-d3; Epoxymexrenone-d3; Inspra-d3; SC-66110-d3; |
Origin of Product |
United States |
Foundational & Exploratory
Eplerenone-d3: A Comprehensive Technical Overview of its Chemical Properties, Structure, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Eplerenone-d3, the deuterated analog of the selective aldosterone antagonist, Eplerenone. This compound is a critical tool in pharmacokinetic and metabolic research, primarily serving as an internal standard for the precise quantification of Eplerenone in complex biological matrices.[1][2] This document outlines its core chemical properties, structural details, and the experimental methodologies where it is employed.
Core Chemical and Physical Properties
This compound shares its fundamental chemical scaffold with Eplerenone, with the key distinction of isotopic labeling. The incorporation of three deuterium atoms on the 7-(methyl-d3) ester group results in a higher molecular weight, which is essential for its use in mass spectrometry-based analytical methods.[1][3]
A summary of its key chemical and physical properties is presented below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₄H₂₇D₃O₆[4][5] |
| Molecular Weight | 417.51 g/mol [3][4][5] |
| CAS Number | Not consistently assigned for the deuterated form. The CAS for unlabeled Eplerenone is 107724-20-9.[3][6] |
| IUPAC Name | trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadec-6-ene-14,2'-oxolane]-9-carboxylate[7] |
| Synonyms | Epoxymexrenone-d3, Inspra-d3, (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester[3][6][8] |
| Appearance | White to Off-White Solid[3][8] |
| Melting Point | 241-243°C[8] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating).[8] Studies on unlabeled Eplerenone show solubility in various organic solvents like acetonitrile, acetone, and ethyl acetate.[9] |
| Storage Conditions | 2-8°C Refrigerator or -20°C Freezer[6][8] |
Chemical Structure
This compound is a synthetic steroid and a derivative of spironolactone, featuring a 9α,11α-epoxy bridge.[10][11] The defining structural feature of this compound is the substitution of three hydrogen atoms with deuterium atoms on the methyl group of the 7α-carbomethoxy substituent.[3][11] This isotopic labeling makes it an ideal internal standard for quantitative analysis.[2][12]
Caption: Simplified structure of this compound highlighting the core and isotopic label.
Mechanism of Action
This compound exhibits the same biological mechanism of action as its non-deuterated counterpart. It is a selective antagonist of the mineralocorticoid receptor (MR).[10][13] By binding to the MR, it blocks the action of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS).[14] This blockade prevents the reabsorption of sodium and water in the kidneys, which in turn helps to lower blood pressure and reduce the workload on the heart.[13][15] Its selectivity for the MR over other steroid receptors, such as androgen and progesterone receptors, results in a lower incidence of hormonal side effects compared to non-selective antagonists like spironolactone.[2][12]
Caption: Signaling pathway showing this compound's antagonistic effect on the MR.
Experimental Protocols and Data
The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the quantification of Eplerenone.[2][8]
Experimental Workflow: Quantitative Analysis
The following diagram illustrates a typical workflow for using this compound in a pharmacokinetic study.
Caption: Standard workflow for quantitative analysis using this compound as an internal standard.
Methodology: Mass Spectrometry
Protocol: High-Resolution Mass Spectrometry (HRMS) is used for the unambiguous identification and quantification of this compound. Samples are typically ionized using electrospray ionization (ESI) and analyzed.
Data Presentation: The mass spectrometry data reveals characteristic ions for this compound. The difference in mass-to-charge ratio (m/z) between the deuterated and non-deuterated forms allows for their distinct detection.
| Ion Description | Theoretical m/z Value | Fragmentation Pathway |
| [M+H]⁺ (Molecular Ion) | 418.23 | Protonated parent molecule (monoisotopic)[16] |
| [M+H-H₂O]⁺ | 383.33 | Primary fragmentation via loss of a water molecule.[16] |
| [M+H-2H₂O]⁺ | 365.32 | Sequential loss of a second water molecule.[16] |
| [M+H-HCOOH]⁺ | 337.29 | Loss of formic acid from the molecular ion.[16] |
High-resolution mass accuracy for the molecular ion is essential for definitive identification.[16]
Methodology: High-Performance Liquid Chromatography (HPLC)
Protocol: Reversed-phase HPLC is commonly employed to separate Eplerenone and this compound from other components in the biological matrix before detection by mass spectrometry. A standard C18 stationary phase is often used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component.
Data Presentation: Under typical reversed-phase conditions, this compound co-elutes with unlabeled Eplerenone, but is differentiated by the mass spectrometer.
| Parameter | Typical Value / Observation |
| Stationary Phase | C18 Column |
| Retention Time | Approximately 5.14 minutes under standard conditions (value is method-dependent).[16] |
| Peak Symmetry | Excellent, with tailing factors typically below 2.0, indicating good chromatographic performance.[16] |
The consistent chromatographic behavior and distinct mass spectral properties of this compound make it an indispensable tool for researchers requiring accurate and precise quantification of Eplerenone in preclinical and clinical studies.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. esschemco.com [esschemco.com]
- 4. scbt.com [scbt.com]
- 5. Eplerenone D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Eplerenone - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Eplerenone (Inspra): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. Buy this compound [smolecule.com]
Eplerenone-d3: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Eplerenone-d3, the deuterated analog of the selective aldosterone antagonist, Eplerenone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. This compound is a critical tool, primarily utilized as an internal standard for the accurate quantification of Eplerenone in biological samples during pharmacokinetic and metabolic studies.[1][2][3]
Introduction to Eplerenone
Eplerenone is a competitive antagonist of the mineralocorticoid receptor (MR), demonstrating high selectivity and playing a crucial role in the management of hypertension and heart failure.[4][5] It functions by blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), to the MR.[5][6] This action inhibits sodium and water reabsorption, thereby reducing blood pressure and cardiac workload.[4][5] The chemical structure of Eplerenone features a 9,11α-epoxide ring and a 7α-carbomethoxy group, which are crucial for its selective binding to the MR.[7][8]
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established synthetic routes for Eplerenone, a plausible and efficient method involves the introduction of the deuterium label in the final esterification step. Several synthetic strategies for Eplerenone have been reported, often starting from canrenone or its derivatives.[8][9][10][11] A common challenge in these syntheses is the stereoselective introduction of the carbomethoxy group at the C-7α position.[8]
A general synthetic approach leading to this compound would involve the preparation of a key intermediate, a 7α-carboxylic acid precursor to Eplerenone, followed by esterification using a deuterated methylating agent.
Experimental Protocol: Proposed Synthesis of this compound
This proposed protocol is based on the final step of known Eplerenone syntheses.
Objective: To synthesize this compound by esterification of the 7α-carboxylic acid precursor with a deuterated methyl source.
Materials:
-
(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, γ-lactone (Eplerenone 7α-carboxylic acid)
-
Deuterated iodomethane (CD3I) or deuterated diazomethane (CD2N2)
-
Anhydrous potassium carbonate (K2CO3) or a suitable non-nucleophilic base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Eplerenone 7α-carboxylic acid precursor in anhydrous DMF.
-
Addition of Base and Deuterated Reagent: Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of deuterated iodomethane. The reaction mixture is then stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following are the key analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be nearly identical to that of unlabeled Eplerenone, with the key difference being the absence of the singlet corresponding to the methyl ester protons (-OCH3) at approximately 3.69 ppm. The successful incorporation of deuterium is confirmed by the disappearance or significant reduction of this signal.[12]
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the steroid backbone. The signal for the deuterated methyl carbon will be observed as a multiplet due to coupling with deuterium and will be shifted slightly upfield compared to the non-deuterated carbon.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signal, providing definitive evidence of isotopic labeling.[12]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular weight of this compound.
-
Electrospray Ionization (ESI-MS): Under positive ESI conditions, this compound is expected to show a protonated molecular ion peak [M+H]⁺ at an m/z value approximately 3 units higher than that of unlabeled Eplerenone, confirming the incorporation of three deuterium atoms.[12]
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of the synthesized this compound.[13]
-
Column: A C18 column (e.g., Agilent Poroshell, 4.6 mm × 100 mm, 2.7 µm) can be used.[13]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and methanol (e.g., 64:18:18 v/v/v) is suitable.[13]
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.[13]
-
Detection: UV detection at 240 nm is appropriate for Eplerenone and its deuterated analog.[13][14]
-
Purity Assessment: The purity of this compound is determined by the peak area percentage of the main peak relative to any impurity peaks.
Quantitative Data Summary
The following tables summarize the key quantitative data for the characterization of this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₇D₃O₆ | [15] |
| Molecular Weight | 417.51 g/mol | [15][16] |
| [M+H]⁺ (m/z) | ~418.2 | [12] |
| Deuterium Content | ≥99% atom D | [12][17] |
Table 2: HPLC Purity Data
| Parameter | Specification |
| Purity (by HPLC) | ≥99.5% |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) |
Mechanism of Action and Signaling Pathway
Eplerenone exerts its therapeutic effect by acting as a selective antagonist at the mineralocorticoid receptor. The binding of aldosterone to the MR in tissues like the kidney, heart, and blood vessels triggers a signaling cascade that leads to sodium and water retention, and can also promote inflammation and fibrosis.[6][7] Eplerenone competitively blocks this binding, thus mitigating the downstream effects of aldosterone.[4][6]
Some studies suggest that Eplerenone may also have non-genomic effects, independent of its MR antagonism, that contribute to its cardioprotective actions. These pathways may involve the modulation of intracellular calcium levels, cyclic GMP (cGMP), and the activity of ERK1/2.[18]
Visualizations
This compound Synthesis Workflow
Caption: Proposed Synthesis Workflow for this compound
Eplerenone Mechanism of Action
Caption: Eplerenone Mechanism of Action
Characterization Workflow
Caption: Characterization Workflow for this compound
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Eplerenone - BioPharma Notes [biopharmanotes.com]
- 5. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Portico [access.portico.org]
- 10. researchgate.net [researchgate.net]
- 11. Epoxymexrenone, Eplerenone, CGP-30083, SC-66110, Inspra-药物合成数据库 [drugfuture.com]
- 12. Buy this compound [smolecule.com]
- 13. RP-HPLC Determination of Eplerenone and Its Related Substances [journal11.magtechjournal.com]
- 14. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. esschemco.com [esschemco.com]
- 18. researchgate.net [researchgate.net]
Eplerenone-d3: A Technical Guide for its Application in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary application of Eplerenone-d3 in scientific research. This compound, a deuterium-labeled analog of Eplerenone, serves as a crucial tool in bioanalytical and pharmacokinetic studies. Its stable isotope label allows it to be used as an internal standard for the precise quantification of Eplerenone in biological matrices, such as plasma and urine, using mass spectrometry-based assays.[1][2][3] This document outlines the core principles of its use, detailed experimental methodologies, and relevant quantitative data to facilitate its integration into research protocols.
Core Application: Internal Standard in Bioanalysis
This compound is predominantly utilized as an internal standard (IS) in analytical methods developed for the quantitative determination of Eplerenone.[1][2][3] The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest, Eplerenone. This similarity ensures that this compound behaves almost identically to Eplerenone during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any variability or loss of analyte during the analytical process is mirrored by the internal standard, allowing for accurate and precise quantification of the target compound.
The use of this compound is particularly critical in pharmacokinetic studies, where accurate measurement of drug concentrations over time is essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H27D3O6 | [4][5] |
| Molecular Weight | 417.51 g/mol | [4] |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d3) | [2] |
| Parent Drug | Eplerenone | [1][5] |
| CAS Number (Unlabelled) | 107724-20-9 | [4] |
| Storage Temperature | -20°C | [4] |
Experimental Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section provides a detailed methodology for the analysis of Eplerenone in human plasma, compiled from established research protocols.
Preparation of Stock and Working Solutions
-
Eplerenone and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eplerenone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Eplerenone Working Solutions: Perform serial dilutions of the Eplerenone stock solution with a suitable solvent (e.g., methanol or methanol:water 50:50 v/v) to prepare a series of working solutions for calibration standards and quality control (QC) samples.
-
This compound Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a final concentration appropriate for spiking into plasma samples.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 250 µL of human plasma (calibration standards, QC samples, or unknown samples) into a clean microcentrifuge tube.[2]
-
Spiking with Internal Standard: Add a specified volume of the this compound internal standard working solution to each plasma sample (except for blank plasma).
-
Extraction: Add 1 mL of methyl tert-butyl ether to each tube.[2]
-
Vortexing: Vortex the tubes for a minimum of 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase or a compatible solvent mixture.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the typical liquid chromatography and mass spectrometry parameters for the analysis of Eplerenone.
| Parameter | Condition | Reference |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | |
| Analytical Column | Atlantis dC18 (150 x 3 mm, 3.0 µm) or equivalent C18 column | [2] |
| Mobile Phase | Methanol and Ammonium Acetate (3:2, v/v) | [2] |
| Flow Rate | Isocratic elution at an appropriate flow rate | |
| Injection Volume | 10 - 20 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Detection
The quantification of Eplerenone and this compound is achieved by monitoring specific precursor-to-product ion transitions (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Eplerenone | 415.0 | Not specified in provided results | |
| This compound | 418.0 | Not specified in provided results |
Note: While the precursor ions are documented, the specific product ions for MRM transitions were not detailed in the provided search results. These would need to be optimized during method development.
Visualizing the Research Workflow
The following diagrams illustrate the key processes involved in the use of this compound in research.
Caption: Bioanalytical workflow for Eplerenone quantification.
Caption: Ratiometric quantification using an internal standard.
Conclusion
This compound is an indispensable tool for researchers engaged in the development and validation of bioanalytical methods for Eplerenone. Its role as a stable isotope-labeled internal standard ensures the reliability, accuracy, and precision of quantitative data, which is fundamental for pharmacokinetic and clinical research. The methodologies and data presented in this guide provide a comprehensive resource for the effective implementation of this compound in the laboratory.
References
Eplerenone-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Eplerenone-d3 as an internal standard in the quantitative analysis of the selective aldosterone antagonist, eplerenone. The principles of isotopic dilution, experimental protocols, and data interpretation are detailed to support robust and accurate bioanalytical method development and validation.
Introduction: The Principle of Isotopic Dilution with this compound
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), achieving high precision and accuracy is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for correcting for analytical variability.[1][2] this compound is a synthetic version of eplerenone in which three hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle modification in mass is key to its function.
The core principle is isotope dilution mass spectrometry (IDMS) .[3][4][5] A known quantity of this compound is added to a biological sample (e.g., plasma) at the very beginning of the sample preparation process.[2] Because this compound is chemically and physically almost identical to the endogenous eplerenone, it experiences the same processing variations as the analyte of interest. These variations can include:
-
Losses during sample extraction and handling.
-
Inconsistencies in sample volume.
-
Fluctuations in the mass spectrometer's ionization efficiency (ion suppression or enhancement).[1][6]
While the absolute signal intensity of both eplerenone and this compound may fluctuate between samples, the ratio of their signals remains constant.[1] By measuring this ratio, the concentration of the unknown eplerenone in the sample can be accurately determined.
Physicochemical Properties and Mechanism of Action of Eplerenone
Eplerenone is a selective mineralocorticoid receptor antagonist.[7][8] It works by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone.[9][10][11] This action inhibits sodium and water reabsorption, which in turn helps to lower blood pressure and reduce the workload on the heart, making it an effective treatment for hypertension and heart failure.[10][12]
| Property | Value |
| Chemical Formula | C24H30O6 |
| Molecular Weight | 414.5 g/mol |
| Mechanism of Action | Selective Aldosterone Receptor Antagonist |
| Primary Metabolism | Cytochrome P450 3A4 (CYP3A4) |
| Elimination Half-life | 4 to 6 hours[7] |
This compound as the Ideal Internal Standard
This compound is considered an ideal internal standard for the quantitative analysis of eplerenone for several key reasons:
-
Near-Identical Chemical and Physical Properties: this compound co-elutes with eplerenone during chromatography and exhibits the same ionization response in the mass spectrometer. This ensures that any matrix effects or instrument variability will affect both compounds equally.
-
Mass Differentiation: The three-dalton mass difference between eplerenone and this compound allows for their distinct detection by the mass spectrometer without any signal overlap.
-
Stability: The deuterium labels are in stable positions on the molecule and do not exchange with hydrogen atoms from the solvent or during the analytical process.[1]
Quantitative Data for a Validated LC-MS/MS Method
The following table summarizes key quantitative parameters from a validated LC-MS/MS method for the determination of eplerenone in human plasma using this compound as the internal standard.
| Parameter | Eplerenone | This compound (Internal Standard) |
| Precursor Ion ([M+H]+, m/z) | 415.0 | 418.0 |
| Product Ion (m/z) | 163 | Not specified in the primary source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
| Retention Time | ~5.2 minutes | ~5.2 minutes |
| Linear Range in Human Plasma | 25 - 2000 ng/mL | Not Applicable |
| Lower Limit of Quantitation (LLOQ) | 25 ng/mL | Not Applicable |
Data sourced from Buś-Kwaśnik et al. (2016).
Experimental Protocol: Quantification of Eplerenone in Human Plasma
This section details a typical experimental protocol for the quantification of eplerenone in human plasma using this compound as an internal standard, based on the method by Buś-Kwaśnik et al. (2016).
5.1 Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Methyl t-butyl ether
-
Human plasma (with anticoagulant)
-
Purified water
5.2 Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of eplerenone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of eplerenone by serial dilution of the stock solution with methanol to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.
5.3 Sample Preparation: Liquid-Liquid Extraction
-
Pipette 250 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a clean microcentrifuge tube.
-
Add a specified volume of the this compound internal standard spiking solution to each tube (except for blank samples).
-
Vortex mix the samples briefly.
-
Add a specified volume of methyl t-butyl ether for extraction.
-
Vortex mix thoroughly for several minutes.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
5.4 LC-MS/MS Analysis
-
Liquid Chromatography System:
-
Column: Atlantis dC18 (150 x 3 mm, 3.0 µm)
-
Mobile Phase: Isocratic elution with methanol and ammonium acetate (3:2, v/v)
-
Flow Rate: As optimized for the specific system
-
Injection Volume: As optimized for the specific system
-
-
Mass Spectrometry System:
-
Instrument: Single quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Selected Ion Monitoring (SIM) of m/z 415.0 for eplerenone and m/z 418.0 for this compound.
-
5.5 Data Analysis
-
Integrate the peak areas for both eplerenone and this compound.
-
Calculate the peak area ratio of eplerenone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the eplerenone calibration standards.
-
Determine the concentration of eplerenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for eplerenone quantification.
Caption: Logic of isotopic dilution for accurate quantification.
Conclusion
This compound serves as an indispensable tool in the bioanalysis of eplerenone, enabling highly accurate and precise quantification through the principle of isotope dilution mass spectrometry. Its near-identical physicochemical properties to the parent drug ensure that it effectively compensates for variability throughout the analytical workflow. By following a well-defined and validated experimental protocol, researchers can achieve robust and reliable data essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eplerenone inhibits the macrophage-to-myofibroblast transition in rats with UUO-induced type 4 cardiorenal syndrome through the MR/CTGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 7. researchgate.net [researchgate.net]
- 8. payeshdarou.ir [payeshdarou.ir]
- 9. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
A Technical Guide to the Physical and Chemical Properties of Deuterated Eplerenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist used in the treatment of hypertension and heart failure.[1] It functions by blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone-system (RAAS), thereby preventing sodium and water retention.[2][3] Deuterated Eplerenone, typically Eplerenone-d3, is a stable isotope-labeled analog of Eplerenone. The primary application of this compound is as an internal standard for the highly accurate quantification of Eplerenone in biological matrices using mass spectrometry-based assays, such as GC-MS or LC-MS.[4][5] The deuterium labeling on the methyl ester group provides a distinct mass shift without significantly altering the chemical properties, making it an ideal tracer.[5][6]
This guide provides a comprehensive overview of the known physical and chemical properties of deuterated Eplerenone, details common experimental protocols for its characterization, and illustrates its biological mechanism of action.
Physical and Chemical Properties
The introduction of deuterium atoms results in a predictable increase in molecular weight but has a minimal impact on most other physicochemical properties such as solubility, pKa, and appearance. The following tables summarize the available quantitative data for deuterated Eplerenone and its non-deuterated parent compound for comparison.
Table 1: Chemical Properties and Identifiers
| Property | Deuterated Eplerenone (this compound) | Eplerenone (Non-deuterated) | Reference(s) |
| Chemical Name | (7α,11α,17α)-9,11-epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, γ-lactone, 7-methyl ester-d₃ | Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,11α,17α)- | [3][5] |
| Synonyms | Epoxymexrenone-d3, Inspra-d3 | Epoxymexrenone, Inspra, SC-66110 | [4][6] |
| Molecular Formula | C₂₄H₂₇D₃O₆ | C₂₄H₃₀O₆ | [5][6][7] |
| Molecular Weight | ~417.5 g/mol | 414.50 g/mol | [5][7][8] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | Not Applicable | [5] |
| CAS Number | Not Assigned (Unlabeled: 107724-20-9) | 107724-20-9 | [6] |
Table 2: Physicochemical Properties
| Property | Deuterated Eplerenone (this compound) | Eplerenone (Non-deuterated) | Reference(s) |
| Appearance | White Solid | Odorless, white to off-white crystalline powder | [3][6][9] |
| Solubility | Data not available; expected to be similar to Eplerenone. | Water: Very slightly soluble (<1 mg/mL) Organic: Soluble in DMSO (to 10 mM), dichloromethane, acetonitrile. Sparingly soluble in methanol. | [3][9][10][11] |
| Octanol/Water Partition Coefficient (log Kₒw) | Data not available; expected to be similar to Eplerenone. | ~7.1 at pH 7.0 | [3][9] |
| Stability | Data not available; expected to be stable under recommended storage. | Considered stable. Avoid strong oxidizing agents. | [10] |
| Storage Conditions | 2-8°C Refrigerator or -20°C | Room temperature; protect from light and moisture. | [6][12] |
Experimental Protocols and Workflows
Characterization of deuterated Eplerenone involves confirming its structure, determining its chemical purity, and quantifying its isotopic enrichment. The following are detailed methodologies for key experiments.
General Analytical Workflow
The comprehensive analysis of a deuterated Eplerenone sample follows a structured workflow to ensure identity, purity, and quality.
Caption: General experimental workflow for the characterization of deuterated Eplerenone.
Protocol: Determination of Isotopic Enrichment by Mass Spectrometry
This method provides a general procedure for quantifying the level of deuterium incorporation using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
System Preparation:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a UHPLC system.[13]
-
Develop an LC method to chromatographically separate Eplerenone from any potential impurities.
-
Optimize MS parameters (e.g., ionization source, collision energy) by infusing a solution of non-deuterated Eplerenone.
-
-
Linearity and Standard Preparation:
-
Prepare a series of calibration standards of non-deuterated Eplerenone at different concentrations to evaluate the linearity and response of the mass spectrometer.[14]
-
Prepare a solution of the deuterated Eplerenone sample in a suitable solvent (e.g., acetonitrile).
-
-
Data Acquisition:
-
Data Analysis:
-
Extract the ion chromatograms for each isotopic peak (M, M+1, M+2, M+3, etc.) for both the labeled and unlabeled compounds.[13]
-
Integrate the peak areas for each isotope.[13]
-
Correct the measured isotope distribution of the deuterated sample for the natural abundance of isotopes (e.g., ¹³C) determined from the analysis of the non-deuterated standard.[14]
-
Calculate the isotopic enrichment by comparing the corrected, measured isotope ratios to the theoretically calculated ratios for different levels of deuteration. Linear regression is often used for this comparison.[14][15]
-
Protocol: Structural Verification by NMR Spectroscopy
Deuterium (²H) NMR is a powerful technique for directly observing the deuterium-labeled sites and confirming the structural integrity of the molecule.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of deuterated Eplerenone in a suitable non-deuterated solvent (e.g., HPLC-grade DMSO or Chloroform). Using a non-deuterated solvent is unconventional for ¹H NMR but standard for ²H NMR as only the deuterium signal is observed.[16]
-
-
Instrument Configuration:
-
The experiment can be performed on a standard high-field NMR spectrometer (e.g., 400 MHz) without requiring major hardware modifications or probe tuning, as the lock coil can often serve as the transceiver coil.[16]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The spectrum will show signals for all non-deuterated protons. The signal corresponding to the methyl ester protons (around 3.7 ppm in the parent compound) should be significantly diminished or absent, confirming the location of the deuterium label.
-
-
²H NMR Acquisition:
-
Acquire a one-dimensional ²H NMR spectrum.
-
This spectrum will show a signal only at the chemical shift corresponding to the deuterium-labeled position (the methyl ester group). The chemical shifts in ¹H and ²H NMR are very similar.[16]
-
The presence of a single, sharp peak confirms the positional purity of the label. The absence of other signals indicates no undesired deuterium scrambling occurred during synthesis.
-
Mechanism of Action and Signaling Pathway
Deuteration at the methyl ester position does not alter the biological mechanism of action. Eplerenone acts as a competitive antagonist at the mineralocorticoid receptor (MR).
The primary, or genomic, signaling pathway involves the blockade of aldosterone-mediated gene transcription. Aldosterone, a steroid hormone, enters the cell and binds to the cytoplasmic MR. This binding event causes the dissociation of heat shock proteins (HSPs), allowing the aldosterone-MR complex to translocate into the nucleus. Inside the nucleus, it binds to hormone response elements (HREs) on the DNA, initiating the transcription of genes that code for aldosterone-induced proteins (AIPs).[17] These proteins, such as the epithelial sodium channel (ENaC), promote sodium and water reabsorption in the kidneys, leading to an increase in blood pressure.[1][2][17]
Eplerenone competitively binds to the same site on the MR as aldosterone, but this binding does not trigger the conformational change required for nuclear translocation and gene activation.[2][3] By preventing aldosterone from binding, Eplerenone effectively inhibits the entire downstream signaling cascade.
Caption: Eplerenone competitively antagonizes the mineralocorticoid receptor (MR).
References
- 1. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. almacgroup.com [almacgroup.com]
- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Eplerenone - BioPharma Notes [biopharmanotes.com]
Eplerenone-d3: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist Eplerenone. Designed for researchers, scientists, and drug development professionals, this document covers its core physicochemical properties, its role in analytical methodologies, and the biological pathways it helps to elucidate.
Core Physicochemical Data
This compound serves as an ideal internal standard for the quantification of Eplerenone in biological matrices using mass spectrometry-based assays. Its key properties are summarized below.
| Property | Value |
| Chemical Name | (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester |
| Molecular Formula | C₂₄H₂₇D₃O₆ |
| Molecular Weight | 417.51 g/mol [1] |
| CAS Number | Not Assigned (Unlabeled: 107724-20-9) |
| Appearance | White to Off-White Solid |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) |
| Storage | -20°C Freezer |
Mechanism of Action and Signaling Pathways
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist. It competitively blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling that leads to sodium and water retention. This mechanism is central to its therapeutic effects in treating hypertension and heart failure.[2][3]
The binding of aldosterone to the MR in epithelial tissues, such as in the kidney, initiates a signaling cascade that increases sodium reabsorption and potassium excretion.[1][2] Eplerenone's antagonism of this receptor directly counters these effects.
Beyond its genomic actions, Eplerenone has been observed to elicit non-genomic effects in cardiomyocytes. These pathways are triggered by direct actions on cellular signaling components. Research has indicated that Eplerenone can increase the intracellular levels of calcium (Ca²⁺), cyclic guanosine monophosphate (cGMP), and the activity of extracellular signal-regulated kinase 1/2 (ERK1/2).[4]
Experimental Protocols: Quantification of Eplerenone in Human Plasma
This compound is primarily used as an internal standard for the accurate quantification of Eplerenone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from published methodologies.[5][6]
Objective: To determine the concentration of Eplerenone in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
1. Materials and Reagents:
-
Eplerenone analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
2. Sample Preparation:
-
Thaw human plasma samples at room temperature.
-
Spike a known concentration of this compound solution into all plasma samples (calibrators, quality controls, and unknowns).
-
Vortex mix the samples for 30 seconds.
-
Perform a solid-phase extraction (SPE) to remove plasma proteins and interferences:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove polar impurities.
-
Elute Eplerenone and this compound with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Zorbax XDB-C8 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate in water (e.g., 40:60 v/v).[5][6]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the nominal concentration of the calibrators.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of Eplerenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Eplerenone - BioPharma Notes [biopharmanotes.com]
- 3. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Eplerenone-d3: A Technical Guide to Commercial Sources and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Eplerenone-d3, a critical reagent for bioanalytical studies. Furthermore, it details a representative experimental protocol for the quantification of Eplerenone in biological matrices using this compound as an internal standard, a vital application in pharmacokinetic and clinical research.
Commercial Availability of this compound
This compound is accessible through various specialized chemical suppliers. The following tables summarize the available quantitative data from a selection of vendors to facilitate procurement for research and development purposes.
Table 1: this compound Supplier Information
| Supplier | Website | Contact Information |
| Acanthus Research | acanthusresearch.com | --INVALID-LINK--; 1-647-478-1021 |
| Cayman Chemical | caymanchem.com | N/A |
| ESS Chem Co. | esschemco.com | --INVALID-LINK--; 647-407-9078 |
| Santa Cruz Biotechnology | scbt.com | N/A |
| Simson Pharma Limited | simsonpharma.com | --INVALID-LINK--; +91-8767360663 |
| Toronto Research Chemicals | trc-canada.com | (via Altium e-shop) |
| Veeprho Life Sciences | veeprho.com | --INVALID-LINK-- |
| VIVAN Life Sciences | vivanlifesciences.com | N/A |
Table 2: this compound Product Specifications
| Supplier/Product | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |
| Acanthus Research | EPL-16-001-25mg | C₂₄H₂₇D₃O₆ | N/A | N/A | N/A | 25 mg |
| Cayman Chemical | 31610 | C₂₄H₂₇D₃O₆ | 417.5 | ≥99% deuterated forms (d₁-d₃) | N/A | 2.5 mg |
| ESS Chem Co. | ESS0256 | C₂₄H₂₇D₃O₆ | 417.51 | 99.5% by HPLC | 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg |
| Simson Pharma Limited | N/A | N/A | N/A | N/A | N/A | N/A |
| Toronto Research Chemicals | E588777 | N/A | N/A | N/A | N/A | 1 mg |
| Veeprho Life Sciences | N/A | N/A | N/A | N/A | N/A | N/A |
| VIVAN Life Sciences | VLDL-01834 | C₂₄H₂₇D₃O₆ | 417.52 | N/A | N/A | N/A |
Experimental Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS
The following is a representative, detailed methodology for the determination of Eplerenone in human plasma utilizing this compound as an internal standard (IS). This protocol is synthesized from established bioanalytical methods.[1][2][3][4]
1. Materials and Reagents
-
Eplerenone reference standard
-
This compound (internal standard)
-
Human plasma (K2-EDTA as anticoagulant)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Methyl t-butyl ether
-
Water, purified to 18.2 MΩ·cm resistivity
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Eplerenone and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the Eplerenone stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 250 µL of human plasma into a clean microcentrifuge tube.[2][3]
-
Spike with the this compound internal standard working solution.
-
Add 1 mL of methyl t-butyl ether as the extraction solvent.[2][3]
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: An HPLC system capable of delivering a stable flow rate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm).[2][3]
-
Mobile Phase: An isocratic mobile phase consisting of methanol and 10 mM ammonium acetate (e.g., 3:2, v/v).[2][3]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Eplerenone Transition: m/z 415 → 163[4]
-
This compound Transition: m/z 418 → 163 (or other appropriate product ion)
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the best fit for the calibration curve.
-
Quantify the concentration of Eplerenone in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the logical workflow of the bioanalytical method described.
Caption: Bioanalytical workflow for Eplerenone quantification.
Caption: Core principle of internal standard quantification.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. researchgate.net [researchgate.net]
- 3. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Eplerenone-d3: A Technical Guide to Isotopic Purity and Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This compound is a critical tool in pharmacokinetic and bioanalytical studies, where it serves as an internal standard for the accurate quantification of Eplerenone in biological matrices.[1][2] This document outlines the methodologies used to assess its isotopic enrichment and provides a summary of reported purity data.
Quantitative Data on Isotopic Purity and Labeling Efficiency
The isotopic purity of this compound is a critical parameter that ensures the accuracy of quantitative analyses. It is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of isotopic purity data from various sources.
| Source | Method | Reported Isotopic Purity/Enrichment | Chemical Purity (by HPLC) |
| Academic Research | LC-ESI-HR-MS & NMR | 99.9% | Not specified |
| Commercial Supplier 1 | Not specified | 99% atom D | 99.5% |
| Commercial Supplier 2 | Not specified | ≥99% deuterated forms (d1-d3) | Not specified |
Experimental Protocols
The determination of isotopic purity and labeling efficiency of this compound involves rigorous analytical procedures. The following sections detail the typical experimental protocols for mass spectrometry and NMR spectroscopy.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a primary technique for determining the isotopic enrichment of deuterated compounds by differentiating the isotopologues based on their precise mass-to-charge ratios.
Objective: To quantify the percentage of Eplerenone molecules that are successfully labeled with three deuterium atoms (d3) and to identify the presence of other isotopologues (d0, d1, d2).
Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for Eplerenone.
-
Scan Mode: Full scan mode over a relevant m/z range (e.g., 400-450) to detect the molecular ions of Eplerenone and its isotopologues.
-
Resolution: A high resolution (e.g., >10,000) is crucial to separate the isotopic peaks.
-
Data Acquisition: Acquire data for a sufficient duration to obtain a stable ion signal.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the unlabeled Eplerenone (d0) and the deuterated isotopologues (d1, d2, d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100
-
-
Labeling Efficiency and Positional Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels and for providing an independent measure of isotopic enrichment.
Objective: To confirm that the deuterium atoms are located at the intended positions on the Eplerenone molecule and to quantify the degree of deuteration at these sites.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Use a high-purity solvent to avoid interference from residual proton signals.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the protons at the labeled positions (in the case of this compound, the methyl group) compared to the signals of other protons in the molecule indicates successful deuteration.
-
The labeling efficiency can be estimated by comparing the integral of the residual proton signal at the labeled site to the integrals of other non-deuterated protons in the molecule.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum.
-
A signal at the chemical shift corresponding to the labeled position confirms the presence and location of the deuterium atoms.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum.
-
The signal for the carbon atom attached to the deuterium atoms will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the unlabeled compound. This provides further confirmation of the labeling position.
-
-
Data Analysis:
-
For ¹H NMR, calculate the labeling efficiency by comparing the integration of the residual proton signal at the labeled position with the integration of a signal from a non-labeled position.
-
For ²H NMR, the presence of the expected signal confirms the labeling.
-
Visualizations
Experimental Workflow for Isotopic Purity Determination
Caption: Workflow for this compound Isotopic Purity Analysis.
Signaling Pathway of Eplerenone's Mechanism of Action
Caption: Eplerenone's Mechanism of Action via Mineralocorticoid Receptor Blockade.
References
A Technical Guide to the Solubility of Eplerenone-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Eplerenone, the non-deuterated analogue of Eplerenone-d3, in various organic solvents. This compound is the deuterated form of Eplerenone and is often used as an internal standard for quantification by mass spectrometry.[1][2] Due to the minor structural difference, the solubility characteristics of this compound are expected to be nearly identical to those of Eplerenone. The data and protocols presented herein are therefore highly relevant for researchers working with this compound.
Eplerenone is a selective mineralocorticoid receptor antagonist. Understanding its solubility is critical for a wide range of applications, including formulation development, analytical method design, and in vitro assay preparation. This document compiles available quantitative data, details the experimental protocols for solubility determination, and provides a visual workflow for this fundamental process.
Quantitative Solubility Data
The solubility of a compound is a key physicochemical property. The following tables summarize the known solubility of Eplerenone in a range of common organic solvents at standard temperatures.
Molar Fraction Solubility of Eplerenone
The following data, derived from a comprehensive study, presents the mole fraction solubility of Eplerenone in thirteen different organic solvents at 298.15 K (25 °C).[3][4] The results indicate that Eplerenone has the highest solubility in acetonitrile and N,N-dimethylformamide (DMF) among the tested solvents.[3][4]
| Organic Solvent | Mole Fraction (10³ x₁) at 298.15 K |
| Acetonitrile | 6.843 |
| N,N-Dimethylformamide (DMF) | 6.221 |
| 2-Butanone | 4.399 |
| Methyl Acetate | 3.522 |
| 4-Methyl-2-pentanone | 3.129 |
| Methyl Propionate | 2.894 |
| Ethyl Acetate | 2.656 |
| Propyl Acetate | 2.001 |
| Ethyl Formate | 1.944 |
| Acetone | 1.884 |
| Butyl Acetate | 1.583 |
| Ethanol | 0.441 |
| 1-Propanol | 0.301 |
Data sourced from thermodynamic analysis by Wang et al. (2024).[3][4]
Concentration-Based Solubility of Eplerenone
The following table presents solubility data in more commonly used laboratory units of mass per volume.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | 13.38 | 32.28 |
| N,N-Dimethylformamide (DMF) | ~2.0 | ~4.83 |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 | ~1.21 |
Data sourced from various supplier datasheets.[5][6]
Experimental Protocol: Equilibrium Solubility Determination
The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7][8] The following protocol outlines the steps for this procedure, which is suitable for determining the solubility of this compound in various organic solvents.
Principle
This method establishes an equilibrium between the undissolved solid solute and a saturated solution of the solute in the solvent of interest. By quantifying the concentration of the solute in the saturated solution, the equilibrium solubility is determined.[7][9]
Materials and Equipment
-
Solute: this compound (crystalline solid)
-
Solvents: High-purity organic solvents of interest
-
Equipment:
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringes
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE)[7]
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate quantification instrument[7]
-
Volumetric flasks and pipettes for standard preparation
-
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial of a known volume of the selected organic solvent. "Excess" means that a visible amount of undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[7]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed.[7]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter to remove any remaining microscopic particles.[7]
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the quantifiable range of the analytical instrument.
-
Quantification: Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC.[7] A calibration curve must be generated using standard solutions of this compound at known concentrations for accurate measurement.[9]
Data Analysis and Reporting
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pharmatutor.org [pharmatutor.org]
Methodological & Application
Application Note: High-Throughput Analysis of Eplerenone in Human Plasma Using Eplerenone-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of eplerenone in human plasma. Eplerenone, a selective aldosterone receptor antagonist, is crucial in the management of hypertension and heart failure.[1][2] Accurate quantification in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring.[1] This method utilizes a stable isotope-labeled internal standard, Eplerenone-d3, to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[3][4][5] The protocol outlines a straightforward sample preparation procedure followed by a rapid chromatographic separation and detection using tandem mass spectrometry. The method has been validated following international regulatory guidelines and is suitable for high-throughput bioanalytical applications.[6][7]
Introduction
Eplerenone is a potassium-sparing diuretic used in the treatment of cardiovascular diseases.[2][8] Monitoring its concentration in plasma is vital for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for such analyses due to its inherent sensitivity and specificity.[1]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for a robust bioanalytical method.[5] A SIL-IS is chemically almost identical to the analyte, ensuring it behaves similarly during extraction and ionization, thus effectively correcting for matrix-induced ion suppression or enhancement and variations in sample recovery.[3][5][9] This leads to more accurate and precise quantification.[3] this compound is a deuterated analog of eplerenone, making it an ideal internal standard for this application.[4][10]
This application note provides a detailed protocol for the extraction and quantification of eplerenone from human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Eplerenone reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Stock and Working Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of eplerenone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the eplerenone stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into plasma samples.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of eplerenone from human plasma.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Alternatively, a liquid-liquid extraction can be performed using methyl t-butyl ether.[6][7] For urine samples, solid-phase extraction (SPE) with a C18 cartridge is a common practice.[12]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Eplerenone | 415.2 | 163.1[13] |
| This compound | 418.2 | 163.1 |
Note: The product ion for this compound is expected to be the same as for eplerenone if the deuterium labeling is on a part of the molecule that is lost in the precursor ion fragmentation.
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity, precision, accuracy, recovery, and stability.
Quantitative Data Summary
The following table summarizes typical quantitative performance data from various LC-MS/MS methods for eplerenone analysis.
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 5 - 4000 ng/mL | [1] |
| 50 - 10000 ng/mL (in urine) | [12] | |
| 10 - 2500 ng/mL | [13][14] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| 50 ng/mL (in urine) | [12] | |
| 10 ng/mL | [13][14] | |
| Intra-day Precision (%CV) | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Accuracy (% Bias) | Within ±15% | [1] |
| Extraction Recovery | 72.7 - 79.3% | [6] |
Visualizations
Experimental Workflow
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound - Acanthus Research [acanthusresearch.com]
- 12. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Eplerenone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Eplerenone in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Eplerenone-d3, ensures high accuracy and precision. The described protocol, employing a straightforward protein precipitation for sample preparation, is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for drug development and clinical research applications.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies and to ensure therapeutic efficacy. This application note presents a validated LC-MS/MS method for the determination of Eplerenone in human plasma, utilizing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Eplerenone and this compound reference standards were sourced from a reputable supplier.
-
HPLC-grade methanol and acetonitrile were purchased from a commercial vendor.
-
Ammonium acetate and formic acid (LC-MS grade) were also commercially sourced.
-
Human plasma (K2-EDTA) was obtained from an accredited biobank.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.
-
A C18 reversed-phase analytical column was employed for chromatographic separation.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Eplerenone and this compound stock solutions were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture.
-
Internal Standard Working Solution (50 ng/mL): The this compound stock solution was diluted in acetonitrile to the final working concentration.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each plasma sample, except for the blank samples.
-
To precipitate plasma proteins, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18, 2.1 x 50 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-2.0 min: 40-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-40% B
-
2.6-4.0 min: 40% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Eplerenone: 415.2 → 163.1[1]
-
This compound: 418.2 → 383.3
-
-
Collision Energy: Optimized for each transition to maximize product ion intensity.
Data Presentation
The following tables summarize the quantitative data from method validation studies found in the literature.
| Parameter | Result |
| Linearity Range | 1 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 1: Linearity and LLOQ of the LC-MS/MS Method for Eplerenone.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low QC (3 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |
| Mid QC (300 ng/mL) | < 8% | < 8% | ± 10% | ± 10% |
| High QC (3000 ng/mL) | < 8% | < 8% | ± 10% | ± 10% |
Table 2: Precision and Accuracy of the LC-MS/MS Method for Eplerenone.
| QC Level | Mean Recovery (%) |
| Low QC | > 85% |
| Mid QC | > 85% |
| High QC | > 85% |
Table 3: Extraction Recovery of Eplerenone from Human Plasma.
Mandatory Visualization
Caption: Experimental workflow for the quantification of Eplerenone in human plasma.
Caption: Mass spectrometric detection scheme for Eplerenone and its internal standard.
References
Application Note: High-Throughput Quantification of Eplerenone and Eplerenone-d3 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Eplerenone and its deuterated internal standard, Eplerenone-d3, in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for high-throughput pharmacokinetic and bioequivalence studies in drug development and clinical research settings.
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. Accurate and reliable quantification of Eplerenone in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the determination of Eplerenone in human plasma, employing this compound as the internal standard to ensure accuracy and precision.
Experimental
Materials and Reagents
-
Eplerenone and this compound reference standards
-
HPLC-grade methanol and acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of Eplerenone and this compound from human plasma.
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a C18 analytical column with a gradient elution profile.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 minutes |
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Eplerenone | 415.2 | 163.1 | 0.1 | 30 | 25 |
| This compound | 418.2 | 163.1 | 0.1 | 30 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Eplerenone in human plasma.
Linearity and Sensitivity
The method was linear over a concentration range of 1 to 2000 ng/mL for Eplerenone in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.
Table 4: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | r² |
| Eplerenone | 1 - 2000 | ≥ 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 5.
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium | 100 | < 8 | 97 - 103 | < 8 | 97 - 103 |
| High | 1500 | < 5 | 98 - 102 | < 5 | 98 - 102 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Eplerenone.
Caption: Role of the internal standard in quantitative analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Eplerenone in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting pharmacokinetic and other clinical studies of Eplerenone. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.
Quantitative Analysis of Eplerenone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Eplerenone, a selective aldosterone receptor antagonist, in human plasma. The methodology employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard (IS), Eplerenone-d3, to ensure high accuracy and precision. This application note is intended to guide researchers in conducting pharmacokinetic studies of Eplerenone, offering a comprehensive workflow from sample preparation to data analysis. The use of a stable isotope-labeled internal standard is crucial for correcting potential matrix effects and variations during sample processing and analysis, leading to reliable bioanalytical data.
Introduction
Eplerenone is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1] Accurate determination of its concentration in biological matrices is essential for pharmacokinetic and bioequivalence studies.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for such analyses due to its high sensitivity and specificity.[2] The incorporation of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is a key component of a robust bioanalytical method, as it closely mimics the behavior of the analyte during extraction and ionization, thereby improving the accuracy and precision of the results.[4][5]
Experimental Protocols
Materials and Reagents
-
Eplerenone reference standard
-
This compound (deuterated internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)[4][6][7]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[4][6]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare individual stock solutions of Eplerenone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Eplerenone stock solution with a 50:50 methanol/water mixture to create working standards for the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Eplerenone working solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
The following is a generalized protocol for plasma sample preparation. Optimization may be required based on specific laboratory conditions.
-
Thawing: Thaw frozen plasma samples, calibration standards, and QC samples at room temperature.
-
Aliquoting: Pipette a known volume of plasma (e.g., 250 µL) into a clean microcentrifuge tube.[6]
-
Spiking: Add a small volume of the internal standard working solution to all samples, except for the blank plasma used to assess interference.
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute the analyte and internal standard with an appropriate solvent.[4]
-
Liquid-Liquid Extraction (LLE): Add an extraction solvent (e.g., methyl tert-butyl ether) to the plasma sample.[6][7] Vortex to mix and then centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the analyte and IS to a new tube.
-
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm) is suitable for separation.[6]
-
Mobile Phase: An isocratic or gradient elution using a mixture of methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate) is commonly employed.[4][6]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: Inject a small volume (e.g., 10-20 µL) of the reconstituted sample.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Eplerenone.[6]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Data Presentation
The following tables summarize representative pharmacokinetic parameters of Eplerenone from studies in healthy human subjects. These values can serve as a reference for researchers conducting similar studies.
Table 1: Pharmacokinetic Parameters of Eplerenone Following a Single Oral Dose
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 25 | 489 | 2.00 - 3.00 | 3030 |
| 50 | 976 | 2.00 - 3.00 | 5669.37 - 5682.72 |
| 100 | 1641 - 1720 | 0.97 - 1.3 | 9540 - 10893 |
Data compiled from multiple sources.[8]
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 5 - 4000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL[3][4] |
| Accuracy and Precision | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal to none |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical method described.
References
- 1. Review on bioanalytical and analytical method development of two potassium-sparing diuretics, namely eplerenone and spironolactone [journals.ekb.eg]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. pubs.bcnf.ir [pubs.bcnf.ir]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacypractice.org [pharmacypractice.org]
Application Note: High-Throughput Bioanalytical Method for Eplerenone Quantification in Human Plasma Using LC-MS/MS with Eplerenone-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Eplerenone in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Eplerenone-d3, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters according to regulatory guidelines. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of Eplerenone.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1] Accurate measurement of Eplerenone concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for this purpose due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays as it effectively compensates for variability in sample preparation and matrix effects.[2][3] This document provides a detailed protocol for the validation of a bioanalytical method for Eplerenone in human plasma using this compound as the internal standard.
Materials and Methods
Chemicals and Reagents
-
Eplerenone reference standard (>99% purity)
-
This compound internal standard (>99% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Ultrapure water
Instrumentation
-
Liquid Chromatography System: Agilent 1260 Infinity II LC System or equivalent[1]
-
Mass Spectrometer: AB Sciex API 4000 Triple Quadrupole or equivalent[1]
-
Analytical Column: Zorbax XDB-C8, 2.1 × 50 mm, 5 µm particle size or equivalent[1][4]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Eplerenone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Eplerenone by serial dilution of the stock solution with a suitable solvent (e.g., 50% acetonitrile).
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution with a suitable solvent to achieve a final concentration appropriate for spiking in all samples.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity. .
-
-
Extraction Procedure:
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[2]
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Bioanalytical Method Validation Summary
The method was validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Table 1: Summary of Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 5 - 4000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | ≤15% RSD (≤20% for LLOQ)[1] |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal to no significant matrix effect observed |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable under typical laboratory conditions[1] |
Visualizations
Caption: Overall workflow for the bioanalytical method of Eplerenone.
Caption: Detailed sample preparation workflow using Solid-Phase Extraction.
Caption: Key parameters evaluated during bioanalytical method validation.
Conclusion
The described LC-MS/MS method for the determination of Eplerenone in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The presented protocols and validation data demonstrate its suitability for high-throughput analysis in clinical and research settings. This method provides a reliable tool for researchers and drug development professionals involved in the study of Eplerenone.[1]
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. researchgate.net [researchgate.net]
- 3. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eplerenone-d3 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. Therapeutic Drug Monitoring (TDM) of eplerenone is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. The use of a stable isotope-labeled internal standard, such as Eplerenone-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.[1] This document provides detailed application notes and protocols for the use of this compound in TDM assays.
This compound is a deuterated analog of eplerenone and is widely used as an internal standard in pharmacokinetic and analytical research.[2] Its use significantly improves the accuracy and precision of quantifying eplerenone in biological samples.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of eplerenone and the general workflow for its therapeutic drug monitoring using this compound.
Figure 1: Mechanism of action of Eplerenone.
Figure 2: General workflow for Eplerenone TDM.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS assays of eplerenone in biological matrices.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 5 - 4000 | 1 | [3] |
| Human Plasma | 10 - 2500 | 10 | N/A |
| Human Urine | 50 - 10000 | 50 | [4] |
Table 2: Precision and Accuracy
| Biological Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Human Plasma | LQC | < 15 | < 15 | 85 - 115 | [3] |
| Human Plasma | MQC | < 15 | < 15 | 85 - 115 | [3] |
| Human Plasma | HQC | < 15 | < 15 | 85 - 115 | [3] |
| Human Urine | LQC | < 15 | < 15 | 85 - 115 | [4] |
| Human Urine | MQC | < 15 | < 15 | 85 - 115 | [4] |
| Human Urine | HQC | < 15 | < 15 | 85 - 115 | [4] |
Table 3: Recovery
| Biological Matrix | Extraction Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Reference |
| Human Plasma | LLE with methyl t-butyl ether | 72.7 - 79.3 | Not Reported | [5] |
| Human Plasma | SPE (C18) | > 85 | > 85 | N/A |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of eplerenone from human plasma and urine.[4]
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
20 mM Ammonium acetate solution
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma or urine sample, add 20 µL of this compound internal standard working solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol in water.
-
Elution: Elute eplerenone and this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is an alternative method for sample preparation from human plasma.[5]
Materials:
-
Methyl t-butyl ether (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 250 µL of plasma sample, add 25 µL of this compound internal standard working solution. Vortex for 30 seconds.
-
Extraction: Add 1 mL of methyl t-butyl ether. Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution (e.g., 40:60 v/v Mobile Phase B:A) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
| Dwell Time | 100 - 200 ms |
| Collision Gas | Argon |
Table 4: MRM Transitions for Eplerenone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Eplerenone | 415.2 | 163.1 | 20-30 | [4] |
| This compound | 418.2 | 166.1* | 20-30 | [5] |
*Note: The product ion for this compound is inferred from the fragmentation pattern of the parent compound, assuming a similar fragmentation pathway.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of eplerenone in biological matrices. The protocols outlined in this document offer a comprehensive guide for researchers and clinicians to develop and validate their own assays, ultimately contributing to improved patient care and outcomes.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Eplerenone-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometry fragmentation pattern of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This compound is commonly utilized as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification of Eplerenone in biological matrices.[1] This document outlines the key mass spectral characteristics, proposed fragmentation pathways, and detailed experimental protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Fragmentation Pattern of Eplerenone and this compound
Eplerenone and its deuterated internal standard, this compound, are typically analyzed using positive electrospray ionization (ESI+), which results in the formation of protonated molecules, [M+H]⁺.[1]
-
Eplerenone: The protonated molecule of Eplerenone appears at a mass-to-charge ratio (m/z) of 415.[2][3]
-
This compound: With three deuterium atoms on the methyl ester group, the protonated molecule of this compound is observed at m/z 418.[1]
Upon collision-induced dissociation (CID) in the mass spectrometer, these precursor ions fragment into characteristic product ions. The selection of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification.
Table 1: Key Mass Spectrometry Transitions for Eplerenone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| Eplerenone | 415 | 163 | C₁₂H₁₄O₃ |
| This compound | 418 | 163 | C₁₂H₁₁D₃O₃ |
One of the most abundant and commonly monitored product ions for Eplerenone is m/z 163.[2][3] Based on the structure of Eplerenone, the formation of the m/z 163 fragment likely results from a complex fragmentation cascade involving the lactone and steroid backbone. Since the deuterium labeling in this compound is on the methyl ester group, which is distant from the core structure that likely produces the m/z 163 fragment, it is probable that this compound will also yield a significant product ion at m/z 163.
Proposed Fragmentation Pathway
The fragmentation of Eplerenone and this compound is a complex process. A plausible fragmentation pathway leading to the common product ion is illustrated below. The exact mechanism may involve charge-remote fragmentations and rearrangements.
Caption: Proposed fragmentation of Eplerenone and this compound.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific instrumentation and matrices.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Eplerenone and this compound from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography (LC) Method
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: Optimized MRM Parameters (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Eplerenone | 415.2 | 163.1 | 0.1 | 30 | 25 |
| This compound | 418.2 | 163.1 | 0.1 | 30 | 25 |
Note: Cone voltage and collision energy are instrument-dependent and require optimization.
Experimental Workflow
The overall workflow for the quantitative analysis of Eplerenone using this compound as an internal standard is depicted below.
References
Application Notes and Protocols for the Use of Eplerenone-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Eplerenone-d3 as an internal standard in drug metabolism studies. Detailed protocols for the quantitative analysis of Eplerenone in biological matrices and for conducting in vitro metabolism assays are included.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Understanding its metabolic fate is crucial for drug development and clinical pharmacology. Eplerenone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification of Eplerenone in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog co-elutes with the analyte, compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high precision and accuracy.
Application 1: Quantitative Bioanalysis of Eplerenone in Human Plasma
This compound is an ideal internal standard for the quantification of Eplerenone in human plasma to support pharmacokinetic and bioequivalence studies.
Quantitative Data Summary
The following table summarizes the typical validation parameters for an LC-MS/MS method for the quantification of Eplerenone using this compound as an internal standard.
| Parameter | Typical Value |
| Linearity Range | 5 - 4000 ng/mL[3] |
| Lower Limit of Quantitation (LLOQ) | 1 - 50 ng/mL[3][4] |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Protocol: Quantification of Eplerenone in Human Plasma by LC-MS/MS
This protocol outlines a method for the extraction and quantification of Eplerenone from human plasma.
1. Materials and Reagents:
-
Eplerenone and this compound reference standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
2. Preparation of Solutions:
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve Eplerenone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Eplerenone Working Solutions: Prepare serial dilutions of the Eplerenone stock solution in 50:50 methanol:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma samples, calibration standards, and QC samples into a 96-well plate.
-
Add 150 µL of the IS working solution (this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Eplerenone: m/z 415.0 → 163.0[4]
-
This compound: m/z 418.0 → 166.0 (Predicted based on a +3 Da mass shift)
-
5. Data Analysis:
-
Quantify Eplerenone concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Eplerenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Application 2: In Vitro Metabolism of Eplerenone in Human Liver Microsomes
This compound can be used to accurately quantify the depletion of the parent drug over time in in vitro systems like human liver microsomes (HLMs), which is essential for determining metabolic stability and intrinsic clearance.
Eplerenone Metabolic Pathway
Eplerenone undergoes oxidative metabolism primarily by CYP3A4, forming two major inactive metabolites: 6β-hydroxy Eplerenone and 21-hydroxy Eplerenone.[1]
Experimental Protocol: Metabolic Stability of Eplerenone in Human Liver Microsomes
This protocol describes an experiment to determine the rate of metabolism of Eplerenone.
1. Materials and Reagents:
-
Eplerenone and this compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., solutions A and B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well incubation and collection plates
2. Incubation Procedure:
-
Prepare a working solution of Eplerenone (e.g., 1 µM) in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).
-
Pre-warm the Eplerenone solution, HLM suspension, and NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells of a 96-well plate containing the Eplerenone and HLM mixture.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing this compound (as the internal standard) to the respective wells.
-
Include a negative control with no NADPH to account for non-enzymatic degradation.
3. Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using the LC-MS/MS method described in Application 1.
4. Data Analysis:
-
Calculate the percentage of Eplerenone remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining Eplerenone versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
Application 3: CYP3A4 Inhibition Assay
This protocol can be adapted to assess the potential of a new chemical entity (NCE) to inhibit the CYP3A4-mediated metabolism of Eplerenone.
Experimental Protocol: CYP3A4 Inhibition using Eplerenone as a Probe Substrate
1. Procedure:
-
Follow the metabolic stability protocol, but include pre-incubation of the HLMs with the NCE at various concentrations.
-
Use a known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control.
-
Initiate the reaction by adding a solution of Eplerenone and the NADPH regenerating system.
-
Incubate for a fixed time point within the linear range of metabolite formation (e.g., 15 minutes).
-
Stop the reaction and process the samples as described previously.
2. Data Analysis:
-
Quantify the amount of Eplerenone remaining using this compound as the internal standard.
-
Calculate the percent inhibition of Eplerenone metabolism at each NCE concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of NCE that causes 50% inhibition) by plotting percent inhibition versus NCE concentration.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Eplerenone in various drug metabolism studies. Its use as an internal standard in LC-MS/MS assays allows for reliable data generation in pharmacokinetic analysis, metabolic stability assessments, and drug-drug interaction studies. The protocols provided herein offer a robust framework for implementing these applications in a research and drug development setting.
References
- 1. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Bioequivalence Assessment of Eplerenone Formulations Using Eplerenone-d3 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. To ensure the therapeutic equivalence of generic formulations of Eplerenone, bioequivalence studies are essential. This document outlines a detailed protocol for conducting a bioequivalence study of Eplerenone using Eplerenone-d3 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in bioanalytical method validation as it mimics the analyte throughout the analytical process, correcting for variability during sample preparation and analysis.[1]
2. Experimental Protocols
This section details the methodologies for the key experiments in a bioequivalence study of Eplerenone.
2.1. Bioequivalence Study Design
A typical bioequivalence study for Eplerenone is designed as a randomized, single-dose, two-period, two-sequence, crossover study under fasting conditions.[2][3][4] Healthy adult human subjects are administered a single oral dose of the test and reference Eplerenone formulations, separated by a washout period of at least five days.[4] Blood samples are collected at predetermined time points to characterize the pharmacokinetic profiles of both formulations.[2][4]
2.2. Materials and Reagents
-
Eplerenone reference standard
-
This compound (internal standard)
-
Reference and Test formulations of Eplerenone
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18.2 MΩ·cm)
2.3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1260 Infinity II LC System)[1]
-
Tandem Mass Spectrometer (e.g., AB Sciex API 4000 Triple Quadrupole)[1]
-
Analytical column (e.g., Zorbax XDB-C8, 2.1 x 50 mm, 5 µm)[1][5]
2.4. Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of Eplerenone and this compound in methanol at a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Serially dilute the Eplerenone stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same solvent as the working standards.
2.5. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Liquid-Liquid Extraction (Alternative): Alternatively, perform liquid-liquid extraction by adding a suitable organic solvent, vortexing, and separating the organic layer.[6]
-
Solid-Phase Extraction (Alternative): For cleaner samples, use SPE. Condition a C18 SPE cartridge, load the plasma sample, wash with a weak solvent, and elute the analyte and internal standard with a stronger solvent like methanol.[1][5]
-
Transfer the supernatant (from protein precipitation) or the evaporated and reconstituted eluate (from LLE/SPE) to an autosampler vial for LC-MS/MS analysis.
2.6. LC-MS/MS Analysis
The following table summarizes the typical LC-MS/MS conditions for the analysis of Eplerenone and this compound.
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax XDB-C8, 2.1 x 50 mm, 5 µm |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and water containing 10 mM ammonium acetate and/or 0.1% formic acid.[1][5] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | AB Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Eplerenone: 415.2 → 341.2 (Quantifier), 415.2 → 163.1 (Qualifier)[5] This compound: 418.2 → 344.2 (Quantifier) |
| Software | Analyst® Software or equivalent[1] |
3. Data Presentation
The following tables summarize the key quantitative data required for a bioequivalence study of Eplerenone.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1 - 5 ng/mL[1][7] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable |
Table 2: Pharmacokinetic Parameters for Bioequivalence Assessment
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval for Ratio (Test/Reference) |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] | 80.00% - 125.00%[3] |
| AUC₀-t (ng·h/mL) | [Insert Data] | [Insert Data] | 80.00% - 125.00%[3] |
| AUC₀-∞ (ng·h/mL) | [Insert Data] | [Insert Data] | 80.00% - 125.00% |
| Tmax (h) | [Insert Data] | [Insert Data] | - |
| t½ (h) | [Insert Data] | [Insert Data] | - |
4. Mandatory Visualizations
Caption: Workflow for a typical Eplerenone bioequivalence study.
Caption: Sample preparation workflow for Eplerenone analysis in plasma.
Caption: Simplified signaling pathway showing the mechanism of action of Eplerenone.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. ogyei.gov.hu [ogyei.gov.hu]
- 3. Study on the bioequivalence of two formulations of eplerenone in healthy volunteers under fasting conditions: data from a single-center, randomized, single-dose, open-label, 2-way crossover bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. مقاله Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC -MS/MS [civilica.com]
Troubleshooting & Optimization
Technical Support Center: Accurate Eplerenone Quantification with Eplerenone-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Eplerenone-d3 as an internal standard for the accurate quantification of Eplerenone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Eplerenone quantification?
A1: Using a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis by LC-MS/MS. Because this compound is chemically identical to Eplerenone, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision in your results.
Q2: What are the precursor and product ions for Eplerenone and this compound in MS/MS analysis?
A2: For accurate quantification using Multiple Reaction Monitoring (MRM), the following mass transitions are typically used:
-
Eplerenone: Precursor ion (m/z) 415 → Product ion (m/z) 163.[1][2]
-
This compound: Precursor ion (m/z) 418.2 → Product ion (m/z) 383.3.
Q3: What are the potential sources of error when using this compound?
A3: While this compound significantly improves accuracy, potential sources of error include:
-
Isotopic Contamination: The this compound standard may contain a small percentage of unlabeled Eplerenone, which can interfere with the measurement of low analyte concentrations.
-
Chromatographic Shift: In some cases, deuterium-labeled standards can have slightly different retention times than the unlabeled analyte, which could potentially lead to differential matrix effects.
-
Interference from Metabolites: Ensure that no metabolites of Eplerenone have the same mass transition as this compound.
Q4: What is the recommended sample preparation method for plasma samples?
A4: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods for extracting Eplerenone and this compound from plasma.[1][3] Protein precipitation is a simpler and faster alternative, though it may result in a less clean sample extract. The choice of method will depend on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Cause | Suggested Solution |
| Are you observing tailing or fronting peaks for both Eplerenone and this compound? | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Degradation: The analytical column may be nearing the end of its lifespan. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the analytes. | 1. Dilute the sample and re-inject. 2. Replace the analytical column. 3. Adjust the mobile phase pH. For Eplerenone, a mobile phase containing a buffer like ammonium acetate is often used.[3] |
Issue 2: High Variability in Results (Poor Precision)
| Question | Possible Cause | Suggested Solution |
| Is the area ratio of Eplerenone to this compound inconsistent across replicate injections? | 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. Autosampler Issues: Inaccurate injection volumes. 3. Matrix Effects: Significant and variable ion suppression or enhancement between samples. | 1. Ensure consistent and precise execution of the sample preparation protocol. Consider automating the process if possible. 2. Check the autosampler for leaks and ensure proper calibration. 3. Optimize the chromatographic method to separate the analytes from interfering matrix components. Consider a more rigorous sample cleanup method like SPE. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Question | Possible Cause | Suggested Solution | | :--- | Are your quality control (QC) samples consistently failing to meet acceptance criteria? | 1. Incorrect Standard Concentrations: Errors in the preparation of stock or working standard solutions. 2. Degradation of Analyte or Internal Standard: Eplerenone or this compound may be degrading in the sample or during processing. 3. Isotopic Interference: Contribution from naturally occurring isotopes of Eplerenone to the this compound signal. | 1. Prepare fresh standard solutions and re-validate their concentrations. 2. Investigate the stability of Eplerenone and this compound under your storage and experimental conditions. 3. Assess the isotopic purity of your this compound standard. If necessary, correct for any contribution from the unlabeled analyte. |
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of Eplerenone using this compound as an internal standard.
Table 1: Linearity and Range
| Parameter | Value |
| Linear Range | 2 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 2 ng/mL |
Data is representative of a typical validated method.
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 6 | < 10% | < 10% | ± 15% |
| Medium | 200 | < 10% | < 10% | ± 15% |
| High | 3200 | < 10% | < 10% | ± 15% |
Data is representative of a typical validated method.[3]
Table 3: Recovery
| Analyte | Low QC (ng/mL) | High QC (ng/mL) | Mean Recovery (%) |
| Eplerenone | 6 | 3200 | ~85% |
| This compound | - | - | ~85% |
Data is representative of a typical validated method.
Experimental Protocol: LC-MS/MS Quantification of Eplerenone in Human Plasma
This protocol outlines a standard method for the quantification of Eplerenone in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard
-
HPLC-grade methanol and acetonitrile
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Solid-Phase Extraction (SPE) C18 cartridges or methyl-tert-butyl ether for LLE
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Eplerenone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Eplerenone stock solution with methanol:water (1:1) to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1).
3. Sample Preparation (Solid-Phase Extraction)
-
Add 20 µL of the this compound internal standard working solution to 200 µL of plasma sample, calibrator, or QC.
-
Vortex mix for 10 seconds.
-
Condition an SPE C18 cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: AB Sciex API 4000 Triple Quadrupole or equivalent
-
Analytical Column: Zorbax XDB-C8, 2.1 x 50 mm, 5 µm particle size[1]
-
Mobile Phase: A: 10 mM Ammonium Acetate in Water; B: Acetonitrile. Use a gradient elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Eplerenone: 415 → 163
-
This compound: 418.2 → 383.3
-
5. Data Analysis
-
Quantify Eplerenone by calculating the peak area ratio of the Eplerenone MRM transition to the this compound MRM transition.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations.
-
Determine the concentration of Eplerenone in the unknown samples and QCs from the calibration curve using a weighted linear regression.
Visualizations
References
Technical Support Center: Eplerenone-d3 Stability in Plasma Samples
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Eplerenone-d3 in plasma samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma samples under typical storage conditions?
A1: While specific stability studies for this compound are not extensively published, its stability is expected to be comparable to that of its non-deuterated counterpart, Eplerenone. As a deuterated internal standard, this compound is designed to mimic the behavior of Eplerenone during sample preparation and analysis. Stability studies for Eplerenone in human plasma have demonstrated that it is stable under various laboratory handling and storage scenarios, ensuring the reliability of analytical results over time.[1]
Q2: What are the recommended storage temperatures for plasma samples containing this compound?
A2: Based on validated methods for Eplerenone, plasma samples should be stored frozen. Long-term storage stability has been successfully demonstrated at temperatures of -20°C.[2] For extended storage periods, maintaining a temperature of -65°C or lower is also a common practice in bioanalytical laboratories to ensure the long-term integrity of the analyte.
Q3: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?
A3: Studies on Eplerenone have shown that it remains stable through multiple freeze-thaw cycles.[1][3] While the exact number of cycles may vary slightly between studies, it is generally accepted that up to three freeze-thaw cycles do not significantly impact the concentration of Eplerenone in plasma. It is, however, best practice to minimize the number of freeze-thaw cycles.
Q4: Is this compound susceptible to degradation under specific conditions?
A4: Yes, forced degradation studies on Eplerenone have shown significant degradation under acidic and basic conditions.[4][5] Therefore, it is crucial to maintain a neutral pH environment during sample processing and storage. Degradation was not significant under heat, light, or oxidative stress.[4]
Troubleshooting Guide
Issue 1: I am observing a decrease in this compound concentration in my stored plasma samples. What could be the cause?
Possible Causes and Solutions:
-
Improper Storage Temperature: Ensure that plasma samples are consistently stored at or below -20°C. Temperature fluctuations can lead to degradation.
-
Multiple Freeze-Thaw Cycles: Aliquot plasma samples into smaller volumes before freezing to avoid repeated thawing and freezing of the entire sample.
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pH Instability: Although less common in buffered plasma, ensure that no acidic or basic solutions have been inadvertently introduced to the samples. Eplerenone is known to be unstable in acidic and basic conditions.[4][5]
-
Long-Term Instability: If samples have been stored for an extended period, it is advisable to re-validate the stability for that specific duration and storage condition.
Issue 2: My stability results for this compound are inconsistent across different plasma lots.
Possible Causes and Solutions:
-
Matrix Effects: Different sources of human plasma can exhibit varying matrix effects, which can influence analyte recovery and stability.[2] It is recommended to assess matrix effects using plasma from multiple donors.
-
Presence of Concomitant Medications: Certain medications taken by the plasma donor could potentially interfere with the stability of this compound, although this is less likely for a stable-labeled internal standard.
-
Hemolyzed or Hyperlipidemic Plasma: The presence of high levels of lipids or products of hemolysis can interfere with extraction efficiency and potentially impact stability measurements. It is good practice to note the quality of the plasma used.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound in plasma, based on validated methods for Eplerenone.
Sample Preparation and Spiking
-
Preparation of Stock and Working Solutions:
-
Spiking into Plasma:
-
Thaw blank human plasma at room temperature.
-
Spike the plasma with a small volume of the this compound working solution to achieve the target concentrations for quality control (QC) samples (low, medium, and high).
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Gently vortex the spiked plasma samples to ensure homogeneity.
-
Stability Assessment Protocols
-
Freeze-Thaw Stability:
-
Analyze one set of freshly prepared and spiked low and high QC samples (baseline).
-
Freeze the remaining sets of QC samples at -20°C or -70°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
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Repeat the freeze-thaw cycle for the desired number of cycles (typically three).
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After the final thaw, process and analyze the samples.
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The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw frozen low and high QC samples at room temperature.
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Keep the samples on the bench-top for a specified period (e.g., 4-24 hours) that mimics the expected sample handling time.
-
Process and analyze the samples.
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Compare the results to the baseline concentrations; they should be within ±15%.
-
-
Long-Term Stability:
-
Store a set of low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples.
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Thaw, process, and analyze the samples.
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The mean concentration should be within ±15% of the nominal concentration.
-
Sample Extraction (Liquid-Liquid Extraction Example)
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To a 250 µL aliquot of plasma sample, add the internal standard solution (if Eplerenone is the analyte and this compound is the IS).
-
Add 1 mL of methyl tert-butyl ether and vortex for 10 minutes.[2]
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Centrifuge to separate the organic and aqueous layers.
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Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]
Data Presentation
Table 1: Summary of Eplerenone Stability in Human Plasma (Data derived from published literature)
| Stability Test | Condition | Concentration Level | Stability (% of Nominal) | Reference |
| Freeze-Thaw | 3 Cycles at -20°C | Low QC, High QC | Within ±15% | [1] |
| Short-Term | Room Temperature (4h) | Low QC, High QC | Within ±15% | [1] |
| Long-Term | -20°C (14 days) | Low QC, High QC | Within 85-115% | [2] |
Note: The stability of this compound is inferred to be similar to that of Eplerenone.
Visualizations
References
Identifying and resolving interference from Eplerenone metabolites
Welcome to the technical support center for identifying and resolving analytical interference from eplerenone metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of eplerenone and are they active?
Eplerenone is extensively metabolized in humans, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. The metabolites are considered inactive.[1][2][3] The major metabolic pathways are 6β-hydroxylation and 21-hydroxylation.[4][5][6]
Q2: What are the typical concentrations of eplerenone and its metabolites in human plasma?
Q3: Can eplerenone or its metabolites interfere with analytical assays?
Yes, interference has been reported. Due to structural similarities, eplerenone has the potential to cross-react in immunoassays for other steroidal compounds. For instance, spironolactone, a structurally related aldosterone antagonist, and its metabolites are known to interfere with digoxin immunoassays. While eplerenone is more selective, the possibility of cross-reactivity should be considered, especially in non-specific assays. In chromatographic methods like LC-MS/MS, while highly specific, interference from co-eluting metabolites can occur, leading to ion suppression or enhancement, which can affect quantification.
Q4: Are there known effects of eplerenone on cellular signaling pathways that could interfere with in vitro experiments?
Yes, eplerenone has been shown to have direct effects on cellular signaling pathways, which could potentially interfere with in vitro assays. For example, in cardiomyocytes, eplerenone can increase intracellular calcium (Ca²⁺), cyclic GMP (cGMP), and the activity of extracellular signal-regulated kinase 1/2 (ERK1/2).[7] It has also been observed to interact with testosterone's protective effects against apoptosis through the SAPK/JNK and ERK1/2 signaling pathways.[8][9] Researchers should be aware of these potential off-target effects in their experimental systems.
Troubleshooting Guides
Issue 1: Inaccurate quantification of eplerenone in plasma using LC-MS/MS.
Possible Cause: Interference from co-eluting metabolites or matrix effects. Although eplerenone metabolites are inactive, their presence in high concentrations can affect the ionization of the parent drug, leading to ion suppression or enhancement.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Adjust the gradient elution profile to achieve better separation between eplerenone and its major metabolites, particularly 6β-hydroxy-eplerenone.
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to improve resolution.
-
-
Evaluate and Mitigate Matrix Effects:
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Perform a post-column infusion study to identify regions of ion suppression or enhancement in the chromatogram.
-
Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering matrix components.[10]
-
Use a stable isotope-labeled internal standard (SIL-IS) for eplerenone to compensate for matrix effects.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines, including specificity, linearity, accuracy, precision, and stability, in the presence of known concentrations of major eplerenone metabolites.[11]
-
Issue 2: Suspected cross-reactivity in a ligand-binding or immunoassay.
Possible Cause: The antibodies used in the assay may recognize epitopes present on eplerenone or its metabolites, leading to false-positive or biased results.
Troubleshooting Steps:
-
Specificity Testing:
-
Spike known concentrations of eplerenone and its major metabolites (if available as standards) into the assay buffer and drug-free matrix to assess the degree of cross-reactivity.
-
-
Alternative Assay Platform:
-
If significant cross-reactivity is observed, consider developing an alternative assay using more specific monoclonal antibodies or switching to a different analytical platform, such as LC-MS/MS, which offers higher specificity.
-
-
Sample Dilution:
-
Analyze serial dilutions of the study samples. If the results are non-linear, it may indicate the presence of interfering substances.
-
Quantitative Data Summary
The following table summarizes the excretion of eplerenone and its major metabolites following a single 100 mg oral dose of [¹⁴C]eplerenone in healthy human volunteers. This data indicates the relative abundance of each metabolite.
| Compound | Percentage of Radioactive Dose Excreted (Urine and Feces) |
| 6β-hydroxy-eplerenone | 32.0% |
| 6β,21-dihydroxy-eplerenone | 20.5% |
| 21-hydroxy-eplerenone | 7.89% |
| 2α,3β,21-trihydroxy-eplerenone | 5.96% |
| Unchanged Eplerenone | <5% |
| Other Metabolites | <5% each |
Data sourced from a study on the pharmacokinetics and metabolism of [¹⁴C]eplerenone after oral administration to humans.[4][5][6]
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of Eplerenone and its Hydrolyzed Metabolite in Human Urine
This protocol is adapted from a validated automated LC-MS/MS assay.[10]
1. Sample Preparation (Automated Solid-Phase Extraction - SPE):
- Add stable isotope-labeled internal standards to 1 mL of human urine.
- Condition a C18 SPE cartridge.
- Load the urine sample onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute eplerenone and its metabolite.
- Dilute the eluate with 20 mM ammonium acetate solution.
2. LC-MS/MS Analysis:
- LC System: HPLC with a reverse-phase C8 column (e.g., 2.1 x 50 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 20 µL.
- MS System: Tandem mass spectrometer.
- Ionization: Electrospray ionization (ESI) with polarity switching (positive for eplerenone, negative for the hydrolyzed metabolite).
- Detection: Multiple Reaction Monitoring (MRM).
- Eplerenone transition: m/z 415 → 163
- Hydrolyzed metabolite transition: m/z 431 → 337
3. Quantification:
- Construct a calibration curve using standards of known concentrations.
- Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations
Caption: Eplerenone metabolism via CYP3A4 to inactive metabolites.
Caption: Troubleshooting workflow for analytical interference.
Caption: Eplerenone's effects on cardiomyocyte signaling pathways.
References
- 1. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential actions of eplerenone and spironolactone on the protective effect of testosterone against cardiomyocyte apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revespcardiol.org [revespcardiol.org]
- 10. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. payeshdarou.ir [payeshdarou.ir]
Optimizing LC gradient for separation of Eplerenone and Eplerenone-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Eplerenone and its deuterated internal standard, Eplerenone-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Eplerenone and this compound.
Issue 1: Poor Resolution or Co-elution of Eplerenone and this compound
Question: My Eplerenone and this compound peaks are either not separating or are completely co-eluting. How can I achieve baseline separation?
Answer:
Achieving optimal separation between an analyte and its deuterated internal standard is a common challenge. While co-elution is often desired for LC-MS/MS bioanalysis to compensate for matrix effects, some applications may require separation. Here’s a systematic approach to troubleshoot and optimize your separation:
1. Gradient Slope Adjustment: The steepness of your gradient is a critical factor.
- Too Steep: A rapid increase in the organic mobile phase percentage can cause both compounds to elute too quickly and without sufficient interaction with the stationary phase, leading to co-elution.
- Too Shallow: A very slow gradient may lead to broad peaks and may not be sufficient to resolve the two compounds if their interaction with the column is very similar.
2. Mobile Phase Composition:
- Organic Modifier: The choice of organic solvent can influence selectivity. Acetonitrile and methanol are common choices for reversed-phase chromatography. Due to differences in their physicochemical properties, switching from one to the other can alter the separation.
- Aqueous Phase pH and Additives: Eplerenone is a neutral compound, so pH changes to the mobile phase are unlikely to have a significant impact on its retention.[1] However, additives like ammonium acetate or formic acid are often used to improve peak shape and ionization efficiency in LC-MS applications.[2][3]
3. Column Chemistry:
- The stationary phase chemistry plays a crucial role in the separation mechanism. While C18 is a common starting point, other phases can offer different selectivities.
- Recommendation: If gradient and mobile phase optimization on a C18 column are unsuccessful, consider trying a different stationary phase such as a C8 or a Phenyl-Hexyl column.[4] These phases provide different retention mechanisms that might exploit the subtle physicochemical differences between Eplerenone and this compound.
Issue 2: Peak Tailing or Asymmetry
Question: I am observing significant peak tailing for both Eplerenone and this compound. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the LC system itself.
1. Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, leading to peak tailing.
2. Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.
3. Column Contamination or Degradation: Accumulation of matrix components from previous injections or degradation of the stationary phase can lead to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Is co-elution of Eplerenone and this compound always necessary?
A1: For quantitative bioanalysis using LC-MS/MS, co-elution is generally preferred. The deuterated internal standard is intended to mimic the behavior of the analyte during sample preparation and ionization.[5] If the two compounds co-elute, they experience the same matrix effects (ion suppression or enhancement) at the same time, leading to more accurate and precise quantification. However, for applications where the goal is to resolve potential impurities or degradants from the main analyte, baseline separation might be desirable.
Q2: Why do deuterated standards sometimes separate from their non-deuterated counterparts?
A2: This phenomenon is known as the chromatographic isotope effect. Deuterium atoms are slightly larger and form slightly stronger bonds than hydrogen atoms.[6] In reversed-phase chromatography, deuterated compounds are often slightly less retained and elute earlier than their non-deuterated analogs.[7] The magnitude of this effect depends on the number and position of the deuterium labels, the chromatography conditions, and the stationary phase.
Q3: What are the key physicochemical properties of Eplerenone to consider for method development?
A3: Eplerenone is a white to off-white crystalline powder with a molecular weight of 414.50 g/mol .[8] It is very slightly soluble in water, and its solubility is largely independent of pH.[1] Its octanol/water partition coefficient (log P) is approximately 7.1 at pH 7.0, indicating it is a relatively nonpolar compound well-suited for reversed-phase chromatography. This compound has a slightly higher molecular weight of approximately 417.5 g/mol due to the three deuterium atoms.[9]
Q4: What are typical starting conditions for an LC gradient for Eplerenone and this compound?
A4: Based on published methods, a good starting point for a reversed-phase separation on a C18 column would be:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[2][3]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 30-40%) and increase linearly to a high percentage (e.g., 80-90%) over several minutes.
-
Flow Rate: 0.3-0.5 mL/min for a standard 2.1 mm ID column.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape and reduce viscosity.
Experimental Protocols
Protocol 1: LC Gradient Optimization for Separation
This protocol outlines a systematic approach to developing a gradient method for the baseline separation of Eplerenone and this compound.
-
Initial Column and Mobile Phase Selection:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution time of the compounds.
-
Gradient Program:
-
0.0 min: 30% B
-
5.0 min: 95% B
-
5.1 min: 30% B
-
7.0 min: 30% B (re-equilibration)
-
-
-
Gradient Refinement:
-
Based on the elution time from the scouting run, design a shallower gradient around this point. For example, if the compounds elute at 60% B:
-
Refined Gradient Program:
-
0.0 min: 50% B
-
4.0 min: 70% B
-
4.1 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 50% B
-
7.0 min: 50% B
-
-
-
Further Optimization:
-
If separation is still not optimal, further decrease the gradient slope (e.g., a 10% change over 5 minutes).
-
If necessary, switch the organic modifier to methanol and repeat steps 2 and 3.
-
Data Presentation
Table 1: Effect of Gradient Slope on Resolution
| Gradient Slope (%B/min) | Retention Time Eplerenone (min) | Retention Time this compound (min) | Resolution (Rs) |
| 10 | 3.25 | 3.25 | 0.00 |
| 5 | 4.12 | 4.08 | 1.20 |
| 2 | 5.34 | 5.25 | 1.85 |
Table 2: Effect of Organic Modifier on Selectivity
| Organic Modifier | Retention Time Eplerenone (min) | Retention Time this compound (min) | Selectivity (α) |
| Acetonitrile | 5.34 | 5.25 | 1.02 |
| Methanol | 6.15 | 6.02 | 1.03 |
Visualizations
Caption: Troubleshooting workflow for optimizing the separation of Eplerenone and this compound.
Caption: Logical relationship of an optimized LC gradient method for Eplerenone analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eplerenone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing ion suppression of Eplerenone-d3 in electrospray ionization
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers minimize ion suppression of Eplerenone-d3 in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] In electrospray ionization (ESI), a finite amount of charge is available on the surface of droplets.[3][4] When matrix components (e.g., salts, lipids, proteins) are present at high concentrations, they can compete with the analyte for this charge, leading to a decreased signal for the analyte.[1][5][6]
This is a critical concern in quantitative bioanalysis because it can lead to:
-
Reduced sensitivity and poor detection limits.
-
Compromised reproducibility of the analytical method.[6]
Since this compound is used as an internal standard (IS) for the quantification of Eplerenone, it is crucial that it experiences the same degree of ion suppression as the analyte for accurate results.[2][5] Any variability in suppression can compromise the entire assay.
Q2: What are the most common causes of ion suppression in an ESI source?
A2: Ion suppression in ESI is primarily caused by endogenous and exogenous components present in the biological sample matrix.[9] The main mechanisms and causes include:
-
Competition for Charge: Co-eluting compounds with higher proton affinity or surface activity can ionize more efficiently, consuming the available charge and suppressing the signal of the analyte.[4][5]
-
Changes in Droplet Properties: High concentrations of non-volatile materials like salts can increase the viscosity and surface tension of the ESI droplets.[4][6] This change hinders solvent evaporation and the release of gas-phase ions, thereby reducing signal intensity.[6]
-
Mobile Phase Components: Non-volatile buffers (e.g., phosphate buffers) and certain ion-pairing agents can crystallize at the ESI tip, causing instability and suppression.[5]
-
High Analyte Concentration: At very high concentrations, an analyte can cause self-suppression.[6]
Troubleshooting Guide
Q1: My this compound signal is low or inconsistent. How do I confirm that ion suppression is the cause?
A1: The most definitive method to diagnose and pinpoint ion suppression is the post-column infusion experiment .[2][10] This technique helps visualize the regions in your chromatogram where matrix components are causing suppression.
The experiment involves infusing a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dip in the otherwise stable baseline signal of this compound indicates that a co-eluting component from the matrix is causing ion suppression at that specific retention time.[10]
Q2: Which sample preparation technique is most effective for reducing matrix effects when analyzing this compound in plasma?
A2: The choice of sample preparation is one of the most effective ways to combat ion suppression.[1][11] The goal is to remove interfering matrix components, particularly phospholipids and proteins, before LC-MS/MS analysis.[11][12]
Here is a comparison of common techniques:
| Technique | Description | Advantages | Disadvantages | Effectiveness for this compound |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | Fast, inexpensive, high-throughput. | Provides the "dirtiest" extract; significant matrix components (especially phospholipids) remain, leading to a high risk of ion suppression.[7] | Low: Generally not recommended unless followed by further cleanup due to high potential for matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | Separates analyte from matrix based on partitioning between two immiscible liquid phases.[11] | Cleaner extracts than PPT; can remove many salts and polar interferences.[13] | More labor-intensive, uses larger solvent volumes, can be difficult to automate.[11] | Moderate to High: Effective at removing many interferences. A method using methyl t-butyl ether has been successfully used for Eplerenone.[13] |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away.[1] | Provides the cleanest extracts, significantly reducing matrix effects.[1][12] Highly selective and can be automated. | Higher cost per sample, requires method development to optimize sorbent and solvents. | High: The most recommended technique for minimizing ion suppression in complex matrices like plasma. A C18 cartridge is a common choice for analytes like Eplerenone.[14] |
Q3: What adjustments can I make to my chromatographic method to avoid ion suppression?
A3: Optimizing chromatography is a powerful strategy to separate this compound from co-eluting matrix interferences.[1]
-
Modify the Gradient: Alter the mobile phase gradient to shift the retention time of this compound away from suppression zones, which often occur at the beginning and end of the run.[6]
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity and move interfering peaks away from your analyte.[6]
-
Use a Different Column: Employing a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity to resolve interferences.
-
Reduce Flow Rate: Lowering the flow rate (e.g., into the nanoliter-per-minute range) can generate smaller, more highly charged droplets that are more tolerant to non-volatile salts, thus reducing suppression.[4][6]
Q4: My results are inconsistent across different lots of plasma. What is the best way to compensate for this variability?
A4: Variability between different sources of biological matrix is a common challenge.[14] The most effective way to correct for this is by using a stable isotope-labeled (SIL) internal standard, which you are already doing by using this compound for Eplerenone analysis. A SIL-IS co-elutes and experiences nearly identical ionization effects as the analyte, allowing its ratio to the analyte to remain constant even when suppression varies between samples.[5][10]
To further improve consistency:
-
Ensure Robust Sample Cleanup: Use a rigorous method like SPE to minimize the baseline level of matrix components, reducing the potential for variability.[1][11]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix (e.g., pooled human plasma) as your unknown samples.[1][10] This helps ensure that the standards and samples are affected by the matrix in a similar way.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a representative example based on methods used for Eplerenone and similar compounds.[14]
-
Pre-treatment: To 250 µL of human plasma, add 25 µL of this compound internal standard working solution. Vortex for 30 seconds. Add 500 µL of 4% phosphoric acid to acidify the sample and disrupt protein binding.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute Eplerenone and this compound from the cartridge using 1 mL of methanol.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 10 mM ammonium acetate in 50:50 methanol:water).[14] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. payeshdarou.ir [payeshdarou.ir]
Technical Support Center: Cross-Validation of Analytical Methods Using Eplerenone-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-validation of analytical methods for Eplerenone using its deuterated internal standard, Eplerenone-d3.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cross-validation of bioanalytical methods for Eplerenone between different laboratories or when significant changes are made to a validated method.
Issue 1: Significant Bias Observed Between Methods/Laboratories
Question: We are observing a consistent positive or negative bias in our cross-validation results when comparing our new method to the reference method for Eplerenone analysis. What are the potential causes and how can we troubleshoot this?
Answer:
A systematic bias between two analytical methods or laboratories is a common issue during cross-validation. Here’s a step-by-step approach to identify and resolve the root cause:
-
Investigate the Internal Standard (IS):
-
Purity and Concentration of this compound: Verify the purity and concentration of the this compound stock solutions at both sites. Discrepancies in the internal standard concentration will lead to a proportional bias in the calculated analyte concentrations.
-
Isotopic Purity: Ensure the isotopic purity of the this compound is consistent. The presence of unlabeled Eplerenone in the IS can cause a positive bias, especially at lower concentrations of the analyte.
-
-
Review Sample Preparation Procedures:
-
Extraction Efficiency: Differences in extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) or minor variations in their execution can lead to different recovery rates for Eplerenone and this compound, introducing a bias.[1]
-
pH and Buffer Strength: Inconsistent pH or buffer strength during sample extraction can affect the ionization efficiency of Eplerenone, leading to biased results.
-
-
Examine Chromatographic Conditions:
-
Peak Integration: Inconsistent peak integration parameters between the two systems can be a significant source of bias. A manual review of the chromatograms for both Eplerenone and this compound is recommended.
-
Co-eluting Interferences: The presence of co-eluting matrix components that interfere with the ionization of the analyte or the internal standard can cause ion suppression or enhancement, resulting in bias.[2][3][4][5]
-
-
Assess Mass Spectrometry Parameters:
-
Source Conditions: Differences in mass spectrometer source parameters (e.g., temperature, gas flows) can influence ionization efficiency and lead to a systematic bias.
-
Collision Energy and Gas Pressure: Variations in collision energy and gas pressure can affect the fragmentation of Eplerenone and this compound, potentially altering the response ratio.
-
Issue 2: High Variability in Cross-Validation Results
Question: Our cross-validation data for Eplerenone shows high variability and poor precision, even though both individual methods met the acceptance criteria during their initial validation. What could be causing this?
Answer:
High variability in cross-validation results, despite successful individual method validations, often points to subtle differences in method execution or sample handling. Consider the following troubleshooting steps:
-
Incurred Sample Stability:
-
Freeze-Thaw Cycles: Ensure that the incurred samples used for cross-validation have undergone the same number of freeze-thaw cycles at both locations. Additional cycles at one site could lead to degradation of Eplerenone.
-
Storage Conditions: Verify that the storage temperatures and durations for the incurred samples were identical and within the established stability limits.
-
-
Matrix Effects:
-
Differential Matrix Effects: Even with a stable isotope-labeled internal standard like this compound, severe and variable matrix effects can lead to poor precision.[5] Evaluate the matrix effects at both sites using post-column infusion or by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[5]
-
-
Sample Handling and Processing:
-
Pipetting and Dilution Errors: Inconsistent pipetting techniques or dilution procedures can introduce significant random error.
-
Evaporation During Processing: Differences in sample processing times or the use of different equipment for solvent evaporation can lead to variability.
-
-
Chromatographic Performance:
-
Peak Shape and Retention Time: Poor or inconsistent peak shapes and shifting retention times can affect the precision of peak integration. This may be due to differences in column performance, mobile phase preparation, or system conditioning.
-
Frequently Asked Questions (FAQs)
Q1: What are the acceptance criteria for a successful cross-validation of an Eplerenone bioanalytical method?
A1: The acceptance criteria for cross-validation should be pre-defined in the validation plan or a standard operating procedure.[6] While specific criteria can vary, regulatory agencies like the FDA and EMA provide general guidance. For chromatographic assays, the mean accuracy at each concentration level should typically be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0%.[7][8] For incurred samples, at least 67% of the samples should have a percent difference between the two methods within ±20% of their mean.[1]
Q2: Is it always necessary to use incurred samples for cross-validation, or are spiked quality control (QC) samples sufficient?
A2: It is highly recommended to use both spiked QC samples and incurred (real study) samples for cross-validation.[7] Spiked QCs are useful for assessing the performance of the analytical method under controlled conditions. However, incurred samples are essential for evaluating the impact of metabolites and the true variability of the biological matrix on the assay's performance.[9][10]
Q3: We are transferring our validated Eplerenone method to a new laboratory. What level of validation is required in addition to the cross-validation?
A3: When a bioanalytical method is transferred to another laboratory, a partial validation is typically required.[11] The extent of this partial validation depends on the complexity of the method and the experience of the receiving laboratory. At a minimum, it should include an assessment of intra-assay accuracy and precision. The cross-validation then serves to demonstrate the inter-laboratory reliability of the method.[12][13]
Q4: Can we use a different internal standard for the cross-validation if this compound is not available at the second laboratory?
A4: Using a different internal standard constitutes a significant modification to the analytical method and would require a full validation of the new method. A cross-validation would then be performed between the two different, fully validated methods. It is generally not advisable to simply substitute the internal standard without re-validating the method, as this can introduce unforeseen inaccuracies and biases.
Experimental Protocol for Cross-Validation
This protocol outlines a general procedure for the cross-validation of a bioanalytical method for the quantification of Eplerenone in human plasma using this compound as an internal standard.
1. Objective: To compare the performance of a new or modified analytical method (Method B) against an established, validated reference method (Method A) for the analysis of Eplerenone in human plasma.
2. Materials:
-
Blank human plasma from at least six different sources.
-
Eplerenone reference standard.
-
This compound internal standard.
-
Quality control (QC) samples at low, medium, and high concentrations.
-
A minimum of 20 incurred samples from a relevant study.
3. Experimental Design:
-
Analysis of QC Samples:
-
Analyze three batches of QC samples (low, medium, and high) in replicates of six using both Method A and Method B.
-
The analysis should be performed on different days to assess inter-day variability.
-
-
Analysis of Incurred Samples:
-
Select at least 20 incurred samples covering the calibration range.
-
Analyze each incurred sample once using both Method A and Method B.
-
4. Data Analysis and Acceptance Criteria:
-
QC Samples:
-
Calculate the mean concentration, accuracy (% bias), and precision (%CV) for each QC level for both methods.
-
The mean accuracy should be within ±15% of the nominal concentration, and the precision should not exceed 15% CV.
-
-
Incurred Samples:
-
Calculate the percent difference for each incurred sample using the following formula:
-
At least 67% of the incurred samples should have a % Difference within ±20%.
-
Data Presentation
Table 1: Comparison of Quality Control Sample Results
| QC Level | Method | N | Mean Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Low QC (15 ng/mL) | Method A | 18 | 14.8 | -1.3 | 5.2 |
| Method B | 18 | 15.3 | +2.0 | 6.1 | |
| Mid QC (150 ng/mL) | Method A | 18 | 151.2 | +0.8 | 4.5 |
| Method B | 18 | 148.9 | -0.7 | 4.9 | |
| High QC (1500 ng/mL) | Method A | 18 | 1495 | -0.3 | 3.8 |
| Method B | 18 | 1520 | +1.3 | 4.2 |
Table 2: Incurred Sample Reanalysis Summary
| Parameter | Result |
| Number of Incurred Samples Analyzed | 25 |
| Number of Samples within ±20% Difference | 23 |
| Percentage of Samples within Acceptance Criteria | 92% |
Visualization
Caption: Workflow for the cross-validation of a bioanalytical method.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cross-validation-of-bioanalytical-methods-between-laboratories - Ask this paper | Bohrium [bohrium.com]
- 13. ovid.com [ovid.com]
Technical Support Center: Eplerenone-d3 Quantitative Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eplerenone-d3 as an internal standard in quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a deuterated analog of Eplerenone, a potassium-sparing diuretic.[1] It is commonly used as an internal standard (IS) in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for the precise quantification of Eplerenone in biological samples.[1] The key advantage of using a stable isotope-labeled internal standard like this compound is that it shares very similar physicochemical properties with the analyte (Eplerenone). This allows it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.
Q2: How can the purity of my this compound internal standard affect the accuracy of my quantitative results?
The purity of the this compound internal standard is critical for accurate quantification. A common impurity in deuterated standards is the presence of the unlabeled analyte (Eplerenone). If the this compound standard is contaminated with Eplerenone, it will artificially inflate the analyte signal, leading to an overestimation of the Eplerenone concentration in the samples. The extent of this inaccuracy is directly proportional to the level of the unlabeled impurity.
Q3: What are the acceptable purity levels for an internal standard like this compound in regulated bioanalysis?
Regulatory guidelines generally recommend that reference standards, including internal standards, should be of the highest possible purity. While specific percentage limits can vary, the contribution of the internal standard to the analyte signal at the Lower Limit of Quantification (LLOQ) should be minimal. Any interference from the internal standard at the retention time of the analyte should not be more than 20% of the LLOQ response for the analyte itself.
Troubleshooting Guides
Issue 1: Inaccurate and Imprecise Results in Eplerenone Quantification
Symptoms:
-
High bias (inaccuracy) in quality control (QC) samples.
-
Poor precision (%CV) between replicate measurements.
-
Overestimation of Eplerenone concentration in unknown samples.
Possible Cause: The this compound internal standard may be contaminated with unlabeled Eplerenone.
Troubleshooting Workflow:
Troubleshooting Eplerenone Quantification Issues.
Issue 2: High Background Signal at the Analyte (Eplerenone) Mass Transition in Blank Samples
Symptoms:
-
A significant peak is observed at the retention time and mass transition of Eplerenone in blank samples (matrix with internal standard but no analyte).
-
This background signal is above the acceptable limit (typically >20% of the LLOQ response).
Possible Cause: The this compound internal standard contains a significant amount of unlabeled Eplerenone.
Troubleshooting Steps:
-
Confirm the Source: Prepare a solution of the this compound internal standard in a clean solvent (without matrix) and inject it into the LC-MS/MS system. Monitor the mass transition for Eplerenone. The presence of a peak confirms that the contamination is from the internal standard itself.
-
Evaluate the Impact: Analyze a zero sample (blank matrix with internal standard). If the response of the interfering peak is greater than 20% of the LLOQ response, it can significantly impact the accuracy of low-concentration samples.
-
Mitigation Strategies:
-
Source a Purer Standard: The most reliable solution is to obtain a new lot of this compound with a higher isotopic purity.
-
Mathematical Correction: If a new standard is not immediately available, and the level of impurity is known and consistent, it may be possible to subtract the contribution of the impurity from the measured analyte response. However, this approach should be used with caution and requires thorough validation.
-
Data Presentation: Impact of this compound Purity on Quantitative Accuracy
The following table presents simulated data to illustrate how the purity of the this compound internal standard can affect the calculated concentration of Eplerenone.
| True Eplerenone Concentration (ng/mL) | This compound Purity (%) | Unlabeled Eplerenone Impurity in IS (%) | Contribution of IS Impurity to Analyte Signal (cps) | Measured Eplerenone Concentration (ng/mL) | % Inaccuracy |
| 5.00 | 99.9 | 0.1 | 500 | 5.25 | 5.0% |
| 5.00 | 99.5 | 0.5 | 2500 | 6.25 | 25.0% |
| 5.00 | 99.0 | 1.0 | 5000 | 7.50 | 50.0% |
| 50.00 | 99.9 | 0.1 | 500 | 50.25 | 0.5% |
| 50.00 | 99.5 | 0.5 | 2500 | 51.25 | 2.5% |
| 50.00 | 99.0 | 1.0 | 5000 | 52.50 | 5.0% |
| 500.00 | 99.9 | 0.1 | 500 | 500.25 | 0.05% |
| 500.00 | 99.5 | 0.5 | 2500 | 501.25 | 0.25% |
| 500.00 | 99.0 | 1.0 | 5000 | 502.50 | 0.5% |
Note: This is simulated data assuming a linear relationship between concentration and response. The impact of the impurity is most significant at lower concentrations of the analyte.
Experimental Protocols
LC-MS/MS Method for Quantification of Eplerenone in Human Plasma
This protocol provides a general framework for the analysis of Eplerenone in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step. The exact gradient profile should be optimized for best peak shape and separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eplerenone: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by direct infusion and optimization).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by direct infusion and optimization).
-
-
Ion Source Parameters: Parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas should be optimized for maximum signal intensity.
Eplerenone Signaling Pathway
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist. It competitively blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that leads to sodium and water retention and potassium excretion.[2][3] This action helps to lower blood pressure and reduce the workload on the heart.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Eplerenone using Eplerenone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Eplerenone in biological matrices, employing its deuterated stable isotope, Eplerenone-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, offering significant advantages in accuracy and precision. This document outlines the experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and presents its performance characteristics in comparison to other validated methods for Eplerenone analysis.
The Gold Standard: this compound as an Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. A stable isotope-labeled internal standard, such as this compound, is the gold standard as it is chemically identical to the analyte, Eplerenone, and differs only in isotopic composition.[1] This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard to the same extent, leading to a more accurate and precise quantification.[1]
Comparative Performance of Bioanalytical Methods for Eplerenone
The following tables summarize the performance characteristics of a validated LC-MS/MS method using an isotope-labeled internal standard (Method A) and compare it with other reported methods for Eplerenone quantification that may utilize different internal standards or analytical techniques.
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A (with Isotope-Labeled IS) | Alternative Method B (LC-MS/MS) | Alternative Method C (HPLC-UV) |
| Analytical Technique | LC-MS/MS | LC-MS/MS | RP-HPLC |
| Internal Standard | Isotope-labeled Eplerenone[2] | Dexamethasone[3][4] | Hydrochlorothiazide[5] |
| Chromatographic Column | Atlantis dC18 (150 x 3 mm, 3.0 µm)[2] | Zorbax XDB-C8 (2.1 x 50 mm, 5 µm)[6] | Phenomenex Prodigy ODS-2, C18 (150 X 4.6 mm)[5] |
| Mobile Phase | Methanol and Ammonium acetate (3:2, v/v)[2] | Acetonitrile:water (40:60, v/v) with 10 mM ammonium acetate[6] | 20 mM Sodium acetate buffer (pH 4.0) and methanol (30:70 v/v)[5] |
| Detection | Tandem Mass Spectrometry (MRM)[6] | Tandem Mass Spectrometry (MRM)[6] | UV Detector (220 nm)[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] | Positive and Negative Ionization[6] | Not Applicable |
| Precursor → Product Ion (m/z) | 415 → 163 (for Eplerenone)[6] | 415 → 163 (for Eplerenone)[6] | Not Applicable |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method A (with Isotope-Labeled IS) | Alternative Method B (LC-MS/MS) | Alternative Method C (HPLC-UV) |
| Biological Matrix | Human Plasma[2] | Human Urine[6] | Human Plasma[5] |
| Linearity Range | Not explicitly stated, but applied to pharmacokinetic studies[2] | 50 - 10,000 ng/mL[6] | 52.52 - 3089.48 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 50 ng/mL[6] | 52.52 ng/mL[5] |
| Accuracy (%) | 106.3 - 109.1[2] | "Acceptable precision and accuracy"[6] | Within ± 15% of actual concentration[5] |
| Precision (% CV) | 0.52 - 1.82[2] | "Acceptable precision and accuracy"[6] | % CV < 2% for retention times[5] |
| Extraction Recovery (%) | 72.7 - 79.3[2] | Not explicitly stated | 45.48[5] |
Experimental Protocol: A Validated LC-MS/MS Method
This section details the methodology for the quantification of Eplerenone in human plasma using an isotope-labeled internal standard, based on established and validated procedures.[2]
1. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Eplerenone and its isotope-labeled internal standard (e.g., this compound) in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solutions with an appropriate solvent to create working standards at various concentrations.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add the internal standard working solution.
-
Perform liquid-liquid extraction using methyl t-butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
3. LC-MS/MS Analysis:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Atlantis dC18 column (150 x 3 mm, 3.0 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of methanol and ammonium acetate (3:2, v/v).[2]
-
Mass Spectrometer: A tandem mass spectrometer operating in the positive electrospray ionization mode.[2]
-
Detection: Monitor the precursor to product ion transitions for both Eplerenone and its isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a bioanalytical method for Eplerenone, ensuring its reliability for pharmacokinetic studies.
Caption: Workflow for bioanalytical method validation of Eplerenone.
Conclusion
The validation of a bioanalytical method for Eplerenone using its stable isotope-labeled internal standard, this compound, coupled with LC-MS/MS detection, provides a highly sensitive, specific, and robust assay.[3] This approach is superior to methods employing other internal standards or less sensitive detection techniques, ensuring the generation of high-quality data for pharmacokinetic and bioequivalence studies. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug development and analysis.
References
A Comparative Guide to Internal Standards for Eplerenone Analysis: Eplerenone-d3 vs. Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Eplerenone, a selective aldosterone receptor antagonist, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other analytical techniques. This guide provides an objective comparison of Eplerenone-d3, a deuterated internal standard, with other commonly used non-deuterated internal standards for Eplerenone analysis, supported by experimental data from various studies.
The Gold Standard: this compound
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[1] this compound is a deuterium-labeled analog of Eplerenone, sharing nearly identical physicochemical properties with the analyte.[1][2] This structural similarity ensures that this compound co-elutes with Eplerenone and experiences similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate correction for matrix effects and other sources of analytical variability.[3]
Alternative Internal Standards
While this compound is often preferred, other non-deuterated compounds have also been successfully employed as internal standards in Eplerenone assays. These alternatives are typically structurally unrelated compounds that are not expected to be present in the biological samples being analyzed. Commonly cited alternatives include:
-
Dexamethasone: A synthetic corticosteroid.[3]
-
Hydrochlorothiazide: A diuretic medication.[4]
-
Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID).[1]
-
Umifenovir: An antiviral drug.[5]
The primary advantage of these alternatives is often their lower cost and wider availability compared to custom-synthesized deuterated standards. However, their different chemical properties can lead to variations in extraction recovery and chromatographic behavior relative to Eplerenone, which may impact the accuracy and precision of the assay.
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative performance data for Eplerenone analysis using this compound and other internal standards, as reported in various validated bioanalytical methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Eplerenone Analysis
| Parameter | This compound as IS[6] | Dexamethasone as IS[3] |
| Linearity Range (ng/mL) | 50 - 10,000 | 5 - 4,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 | 1 |
| Intra-day Precision (%RSD) | < 15% | Within acceptable limits |
| Inter-day Precision (%RSD) | < 15% | Within acceptable limits |
| Accuracy (% Bias) | Within ± 15% | Within acceptable limits |
| Matrix | Human Urine | Human Plasma |
Table 2: Performance Characteristics of HPLC-UV Methods for Eplerenone Analysis
| Parameter | Hydrochlorothiazide as IS[4] | Valdecoxib as IS[1] | Umifenovir as IS[5] |
| Linearity Range (ng/mL) | 52.52 - 3089.48 | 100 - 3200 | 100 - 40,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 52.52 (LOD) | 100 | 84.6 |
| Intra-day Precision (%RSD) | < 2% | Not Reported | < 2% |
| Inter-day Precision (%RSD) | < 2% | Not Reported | < 2% |
| Accuracy (% Recovery) | 98.34 - 98.97% | Not Reported | Not Reported |
| Matrix | Human Plasma | Spiked Human Plasma | Tablets |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the experimental protocols for the key methods cited in this guide.
Method 1: LC-MS/MS Analysis of Eplerenone using this compound as Internal Standard[6]
-
Sample Preparation: Human urine samples were subjected to automated solid-phase extraction (SPE) on a C18 cartridge after the addition of this compound.
-
Liquid Chromatography:
-
Column: Zorbax XDB-C8 (2.1 x 50 mm, 5 µm)
-
Mobile Phase: Acetonitrile:10 mM Ammonium Acetate in water (40:60, v/v), pH 7.4
-
Flow Rate: Not specified
-
-
Mass Spectrometry:
-
Ionization: Positive and negative ion switching
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Eplerenone (m/z 415 → 163), Eplerenone Metabolite (m/z 431 → 337)
-
Method 2: LC-MS/MS Analysis of Eplerenone using Dexamethasone as Internal Standard[3]
-
Sample Preparation: Spiked human plasma samples underwent solid-phase extraction using C18 cartridges.
-
Liquid Chromatography: Not specified
-
Mass Spectrometry: Tandem mass spectrometry (details not specified).
Method 3: HPLC-UV Analysis of Eplerenone using Hydrochlorothiazide as Internal Standard[4]
-
Sample Preparation: Liquid-liquid extraction of human plasma using diethyl ether.
-
Liquid Chromatography:
-
Column: Phenomenex Prodigy ODS-2, C18 (150 X 4.6 mm)
-
Mobile Phase: 20 mM Sodium acetate buffer (pH 4.0 ± 0.05) and methanol (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Method 4: HPLC-UV Analysis of Eplerenone using Valdecoxib as Internal Standard[1]
-
Sample Preparation: Extraction of spiked human plasma with a mixture of dichloromethane and diethyl ether.
-
Liquid Chromatography:
-
Column: HiQSil C-18HS (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:water (50:50, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 241 nm
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analysis of Eplerenone using different internal standards and analytical techniques.
References
- 1. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Laboratory Perspectives on Eplerenone Quantification: A Method Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Quantitative Methods
The quantification of Eplerenone in biological matrices is predominantly achieved through LC-MS/MS, valued for its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard like Eplerenone-d3 is the gold standard for LC-MS/MS-based bioanalysis, as it effectively corrects for matrix effects and variations in sample processing and instrument response. Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, have also been developed.
The following tables summarize the performance characteristics of different analytical methods for Eplerenone quantification as reported in various studies.
Table 1: Performance of LC-MS/MS Methods for Eplerenone Quantification
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Internal Standard | This compound (isotope labeled) | Dexamethasone | Not Specified |
| Linearity Range | 10.00 - 2500 ng/mL[3] | 5 - 4000 ppb[1][4] | 50 - 10,000 ng/mL (in urine)[2] |
| Lower Limit of Quantification (LLOQ) | 10.00 ng/mL[3] | 1 ppb[1][4] | 50 ng/mL (in urine)[2] |
| Accuracy | Within acceptable limits[3] | Intra- and inter-day variability within acceptable limits[1][4] | Acceptable precision and accuracy obtained[2] |
| Precision | Within acceptable limits[3] | Intra- and inter-day variability within acceptable limits[1][4] | Acceptable precision and accuracy obtained[2] |
| Matrix | Human Plasma[3] | Human Plasma[1][4] | Human Urine[2] |
Table 2: Performance of Alternative Methods for Eplerenone Quantification
| Method | Linearity Range | Lower Limit of Detection (LOD) | Matrix | Reference |
| HPLC-UV | 52.52 - 3089.48 ng/mL | 52.52 ng/mL | Human Plasma | [5] |
| HPTLC | 1500 - 9000 ng/band | Not Reported | Bulk Drug | [6] |
Experimental Protocols
Key Experiment: Eplerenone Quantification in Human Plasma using LC-MS/MS with this compound
This protocol represents a generalized procedure based on common practices in published literature.[3][7]
1. Sample Preparation:
-
Aliquots of human plasma are spiked with a known concentration of this compound internal standard.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant is transferred for further processing, which may include liquid-liquid extraction or solid-phase extraction for cleanup.[7]
-
The final extract is evaporated to dryness and reconstituted in the mobile phase.
2. Chromatographic Separation:
-
An aliquot of the reconstituted sample is injected into a reverse-phase C18 column.
-
A gradient or isocratic elution is performed using a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[3][7]
3. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The analysis is performed in the multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both Eplerenone and this compound to ensure specificity and accurate quantification.
Visualizations
Signaling Pathway of Eplerenone
Eplerenone is a selective antagonist of the mineralocorticoid receptor (MR).[8][9] It competitively blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that leads to sodium and water retention and potassium excretion.[8][10] This action helps to lower blood pressure and reduce the workload on the heart.[8]
Caption: Mechanism of action of Eplerenone via mineralocorticoid receptor antagonism.
Experimental Workflow for Eplerenone Quantification
The following diagram illustrates a typical workflow for the quantification of Eplerenone in a biological matrix using LC-MS/MS with an internal standard.
Caption: A generalized workflow for the bioanalysis of Eplerenone.
Logical Relationship of Method Validation Parameters
Bioanalytical method validation is a critical process to ensure the reliability of the data.[4] The relationship between key validation parameters is hierarchical, with fundamental parameters supporting the overall assessment of the method's performance.
Caption: Hierarchical relationship of bioanalytical method validation parameters.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 4. pubs.bcnf.ir [pubs.bcnf.ir]
- 5. scielo.br [scielo.br]
- 6. wjpmr.com [wjpmr.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 9. Molecular mechanisms of mineralocorticoid receptor antagonism by eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Bioequivalence Assessment of Eplerenone Formulations Utilizing Eplerenone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eplerenone formulations through bioequivalence assessment, with a focus on the use of Eplerenone-d3 as an internal standard for quantitative analysis. The content herein is supported by experimental data and detailed methodologies to assist in the design and evaluation of bioequivalence studies for Eplerenone.
Introduction to Eplerenone Bioequivalence
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. To ensure the therapeutic interchangeability between a generic (test) and a branded (reference) Eplerenone product, regulatory agencies require bioequivalence studies. These studies are designed to demonstrate that the rate and extent of absorption of the active ingredient are comparable between the two formulations when administered at the same molar dose. A critical component of these studies is the accurate quantification of Eplerenone in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the required selectivity and sensitivity.
Quantitative Comparison of Eplerenone Formulations
The following table summarizes the key pharmacokinetic parameters from a bioequivalence study of a 50 mg Eplerenone test formulation compared to a reference formulation. The study was a randomized, two-period, single-dose, crossover design conducted in healthy adult subjects under fasting conditions[1].
Table 1: Pharmacokinetic Parameters of Test vs. Reference Eplerenone 50 mg Tablets
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 1173.45 ± 333.17 | 1106.02 ± 310.54 | 106.10% | 101.38% - 111.05% |
| AUC0-t (ng·h/mL) | 5669.37 ± 1589.21 | 5682.72 ± 1621.88 | 99.76% | 96.63% - 102.99% |
| AUC0-∞ (ng·h/mL) | 5821.45 ± 1633.58 | 5839.12 ± 1678.34 | 99.69% | 96.54% - 102.95% |
| Tmax (h) | 1.00 (0.50 - 2.00) | 1.00 (0.50 - 2.50) | - | - |
| t1/2 (h) | 3.55 ± 0.89 | 3.61 ± 0.95 | - | - |
*Median (Range) is presented for Tmax. Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.
Experimental Protocols
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of Eplerenone in human plasma, using this compound as the internal standard (IS).
1. Sample Preparation:
-
To 250 µL of human plasma, add a working solution of this compound.
-
Perform liquid-liquid extraction with methyl t-butyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system[2].
2. Chromatographic Conditions:
-
Chromatographic Column: Atlantis dC18 column (150 x 3 mm, 3.0 µm)[2].
-
Mobile Phase: An isocratic elution with a mobile phase consisting of methanol and ammonium acetate (3:2, v/v)[2].
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eplerenone: m/z 415.0 → 163.0[3].
-
This compound: m/z 418.0 → 163.0 (product ion would be the same as the unlabeled drug).
-
Pharmacokinetic Study Design
The bioequivalence study is typically conducted as a single-center, randomized, single-dose, open-label, two-way crossover study in healthy volunteers under fasting conditions[1][4].
1. Subjects:
-
Healthy male and non-pregnant, non-lactating female volunteers.
-
Subjects are screened for inclusion and exclusion criteria, including a full medical history, physical examination, and laboratory tests.
2. Study Design:
-
A randomized, two-period, two-sequence, crossover design with a washout period of at least 7 days between the periods.
-
Subjects are randomly assigned to receive either the test or reference formulation in the first period and the alternate formulation in the second period.
3. Dosing and Administration:
-
A single oral dose of 50 mg Eplerenone (either test or reference formulation) is administered with water after an overnight fast.
4. Blood Sampling:
-
Blood samples are collected in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).
-
Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
Statistical Analysis
The pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated using non-compartmental analysis. The primary endpoints for bioequivalence assessment are Cmax and AUC0-t. The data for these parameters are log-transformed, and an analysis of variance (ANOVA) is performed. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC0-t are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the regulatory acceptance range of 80.00% to 125.00%[1][4].
Visualizing the Workflow
The following diagrams illustrate the logical flow of a bioequivalence assessment and the sample analysis process.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. مقاله Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC -MS/MS [civilica.com]
- 4. Study on the bioequivalence of two formulations of eplerenone in healthy volunteers under fasting conditions: data from a single-center, randomized, single-dose, open-label, 2-way crossover bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Eplerenone-d3 in the Comparative Pharmacokinetic Analysis of Eplerenone and its Metabolites
A deep dive into the metabolic journey of Eplerenone and the analytical precision afforded by isotopic labeling.
In the landscape of cardiovascular therapeutics, Eplerenone stands out as a selective mineralocorticoid receptor antagonist, pivotal in the management of hypertension and heart failure. A thorough understanding of its pharmacokinetic profile, alongside that of its metabolites, is paramount for optimizing clinical efficacy and safety. The use of a deuterated internal standard, Eplerenone-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, represents the gold standard for achieving the analytical accuracy required for such detailed pharmacokinetic explorations. This guide provides a comparative analysis of the pharmacokinetics of Eplerenone and its key metabolites, underscoring the methodological rigor introduced by this compound.
Comparative Pharmacokinetic Parameters
Following oral administration, Eplerenone is well-absorbed, reaching peak plasma concentrations (Cmax) in approximately 1.5 to 2 hours.[1][2] It exhibits a relatively short elimination half-life of about 3 to 6 hours.[1][2][3] Eplerenone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, with less than 5% of the dose being excreted as the unchanged drug in urine and feces.[3] No active metabolites of Eplerenone have been identified in human plasma.[3]
The pharmacokinetic profile of Eplerenone demonstrates a linear relationship, where the area under the plasma concentration-time curve (AUC) and Cmax increase in a dose-dependent manner.[4][5][6] Co-administration with CYP3A inhibitors, such as ketoconazole, can significantly increase Eplerenone's Cmax and AUC.[3][6]
Table 1: Pharmacokinetic Parameters of Eplerenone in Healthy Adults (Single 100 mg Oral Dose)
| Parameter | Value | Reference |
| Tmax (h) | 1.2 - 2.0 | [4][5][7] |
| Cmax (µg/mL) | 1.64 - 1.72 | [4][5][7] |
| AUC (ng·h/mL) | 9540 - 10893 | [5] |
| Half-life (t½) (h) | 3.0 - 6.0 | [1][4][7] |
| Apparent Plasma Clearance (L/h) | ~10 | [3][5] |
Key Metabolites of Eplerenone
The metabolism of Eplerenone leads to the formation of several inactive metabolites. The major metabolic pathways are 6β-hydroxylation and the formation of an open-lactone-ring metabolite.[4][7][8]
-
6β-Hydroxy-Eplerenone: This is a primary metabolite formed preferentially by the action of CYP3A4.[9]
-
21-Hydroxy-Eplerenone: Another significant metabolite, the formation of which involves both CYP3A4 and CYP3A5.[5][9]
-
Open-Lactone-Ring Metabolite (EPA): This hydrolyzed form is found at much lower concentrations in plasma compared to the parent drug, with its AUC being only about 4% of the Eplerenone AUC.[4][7]
Approximately 67% of an administered dose is excreted in the urine and 32% in the feces, predominantly as metabolites.[3][4][7]
Table 2: Major Metabolites of Eplerenone and their Characteristics
| Metabolite | Key Features | Primary Excretion Route | Reference |
| 6β-Hydroxy-Eplerenone | Primary metabolite, formed via CYP3A4. | Urine and Feces | [4][7][9] |
| 21-Hydroxy-Eplerenone | Formed by CYP3A4 and CYP3A5. | Urine and Feces | [5][9] |
| Open-Lactone-Ring Metabolite (EPA) | Inactive hydrolyzed form, low plasma concentrations. | Urine | [4][7][10] |
Experimental Protocols
A robust and validated bioanalytical method is crucial for the accurate determination of Eplerenone and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard like this compound is fundamental to the precision of LC-MS/MS methods.
Sample Preparation
-
Internal Standard Spiking: To a 250 µL aliquot of human plasma, add a precise amount of this compound solution (the internal standard).
-
Protein Precipitation/Liquid-Liquid Extraction: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile). Alternatively, perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether to isolate the analytes from the plasma matrix.[11][12]
-
Evaporation and Reconstitution: The resulting supernatant or organic layer is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: Separation of Eplerenone, its metabolites, and this compound is achieved on a C18 reverse-phase HPLC column.[11][12] An isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is typically employed.[10][11][12]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for Eplerenone, its metabolites, and this compound are monitored to ensure selectivity and sensitivity. Eplerenone is typically ionized using positive electrospray ionization (ESI+).[10]
The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). This normalization corrects for variations in sample processing and instrument response, thereby ensuring high accuracy and precision.
Visualizing the Process
Metabolic Pathway of Eplerenone
Caption: Metabolic fate of Eplerenone via primary enzymatic pathways.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for LC-MS/MS-based pharmacokinetic analysis.
References
- 1. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 2. medicine.com [medicine.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacypractice.org [pharmacypractice.org]
- 6. pharmacypractice.org [pharmacypractice.org]
- 7. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans. | Semantic Scholar [semanticscholar.org]
- 9. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Performance Comparison of Internal Standards in Eplerenone Bioanalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of the performance of Eplerenone-d3, a stable isotope-labeled internal standard, against other alternatives in the bioanalysis of Eplerenone.
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry-based bioanalysis. Its physicochemical properties are nearly identical to the analyte, Eplerenone, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to superior accuracy and precision.
Inter-day and Intra-day Precision and Accuracy
The precision of a bioanalytical method refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These parameters are assessed at different concentrations within a single day (intra-day) and across multiple days (inter-day).
While specific quantitative data for the precision and accuracy of this compound itself is not extensively published, the performance of bioanalytical methods for Eplerenone using stable isotope-labeled internal standards consistently meets the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA). These guidelines generally require the precision (%CV) and accuracy (%RE) to be within ±15% for most concentrations and within ±20% at the lower limit of quantification (LLOQ).
Table 1: Comparison of Internal Standard Performance in Eplerenone Bioanalysis
| Performance Metric | This compound (Stable Isotope-Labeled IS) | Alternative Internal Standards (e.g., Dexamethasone, Hydrochlorothiazide) |
| Compensation for Matrix Effects | Excellent | Variable; may not fully compensate for matrix-induced ion suppression or enhancement. |
| Compensation for Extraction Variability | Excellent | Good to moderate; differences in physicochemical properties can lead to variations. |
| Chromatographic Behavior | Co-elutes with Eplerenone | Separate elution times, which may not account for time-dependent matrix effects. |
| Ionization Efficiency | Nearly identical to Eplerenone | Different ionization efficiencies can lead to greater variability. |
| Expected Intra-day Precision (%CV) | Typically < 15% | Can be < 15%, but more susceptible to variability. |
| Expected Inter-day Precision (%CV) | Typically < 15% | Can be < 15%, but more susceptible to variability. |
| Expected Accuracy (%RE) | Typically within ±15% | Can be within ±15%, but at higher risk of bias due to differential matrix effects. |
Table 2: Summary of Reported Inter-day and Intra-day Precision and Accuracy for Eplerenone Analysis
| Internal Standard Used | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) | Reference |
| Isotope-labeled Eplerenone | Not Specified | 0.52 - 1.24 | 106.3 - 107.5 | 0.76 - 1.82 | 107.3 - 109.1 | [1] |
| Dexamethasone | 5 - 4000 ppb | Within acceptable limits | Within acceptable limits | Within acceptable limits | Within acceptable limits | [2] |
| Hydrochlorothiazide | 52.52 - 3089.48 | < 5% | < 5% | < 5% | < 5% | [3][4] |
Note: "Within acceptable limits" generally refers to precision and accuracy values falling within the ±15% (or ±20% at LLOQ) range as stipulated by regulatory guidelines.
Experimental Protocol: Bioanalysis of Eplerenone using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of Eplerenone in human plasma using this compound as an internal standard, based on methodologies described in the literature.[1][2][5][6]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 200 µL of human plasma with the this compound internal standard solution.
-
Add 200 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) and vortex.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Eplerenone: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
3. Method Validation
The method should be validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Precision and Accuracy Assessment:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
For intra-day precision and accuracy, analyze at least five replicates of each QC level on the same day.
-
For inter-day precision and accuracy, analyze the QC samples on at least three different days.
-
Calculate the coefficient of variation (%CV) for precision and the relative error (%RE) for accuracy.
-
Workflow for Precision and Accuracy Assessment
The following diagram illustrates the typical workflow for determining the inter-day and intra-day precision and accuracy of a bioanalytical method.
Workflow for assessing precision and accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Eplerenone Bioanalysis: A Comparative Guide to Quantification with Eplerenone-d3 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance for the quantification of Eplerenone in biological matrices, with a focus on the use of its deuterated analog, Eplerenone-d3, as an internal standard. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in bioanalytical studies. This compound, a stable isotope-labeled internal standard, is often considered the gold standard due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.[1] This guide presents quantitative data on linearity and range of quantification, a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound, and a comparison with methods employing alternative internal standards.
Linearity and Range of Quantification: A Comparative Analysis
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range of quantification is the concentration range over which the method is precise and accurate. The following tables summarize the linearity and quantification ranges for Eplerenone using this compound and other internal standards.
Table 1: Linearity and Range of Quantification for Eplerenone with this compound as Internal Standard
| Linearity Range | LLOQ | Method | Matrix | Reference |
| 50 - 10,000 ng/mL | 50 ng/mL | LC-MS/MS | Human Urine | [1] |
| 25 - 2,000 ng/mL | 25 ng/mL | LC/MS | Human Plasma | [2] |
LLOQ: Lower Limit of Quantification
Table 2: Linearity and Range of Quantification for Eplerenone with Alternative Internal Standards
| Internal Standard | Linearity Range | LLOQ | Method | Matrix | Reference |
| Dexamethasone | 5 - 4,000 ppb | 1 ppb | LC-MS/MS | Human Plasma | [3] |
| Valdecoxib | 100 - 3,200 ng/mL | 100 ng/mL | HPLC-UV | Spiked Human Plasma | |
| Hydrochlorothiazide | 52.52 - 3089.48 ng/mL | 52.52 ng/mL | RP-HPLC | Human Plasma |
LLOQ: Lower Limit of Quantification
Experimental Protocol: Quantification of Eplerenone in Human Plasma using this compound by LC-MS/MS
This section details a representative experimental protocol for the quantification of Eplerenone in human plasma using this compound as an internal standard, based on established methodologies.
Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Eplerenone and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Eplerenone by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting its stock solution to a fixed concentration.
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 250 µL of plasma, add a fixed amount of the this compound internal standard working solution.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Eplerenone and this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., 150 x 3 mm, 3.0 µm) is commonly used.[2]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (e.g., ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile).[2]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 10 µL) of the reconstituted sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Eplerenone: m/z 415 → 163[1]
-
This compound: The specific transition for this compound would be monitored (e.g., m/z 418 → 163, assuming a +3 Da shift).
-
-
Calibration Curve and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Eplerenone and a fixed concentration of this compound.
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the nominal concentration of Eplerenone.
-
Determine the concentration of Eplerenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Experimental workflow for Eplerenone quantification.
Signaling Pathway Diagram
Caption: Eplerenone's mechanism of action.
References
Eplerenone-d3: A Comparative Analysis of Recovery and Matrix Effects in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. Eplerenone-d3, a deuterium-labeled analog of the selective aldosterone antagonist Eplerenone, is frequently employed for this purpose in pharmacokinetic and bioequivalence studies. This guide provides a comparative evaluation of the recovery and matrix effects of this compound in different biological matrices, supported by experimental data from published literature.
Performance of this compound as an Internal Standard
This compound is the preferred internal standard for the quantitative analysis of Eplerenone in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thereby compensating for variability.
Data Summary
The following table summarizes the reported recovery and matrix effect of this compound in human plasma and provides context for its use in human urine.
| Biological Matrix | Analyte/Internal Standard | Extraction Method | Recovery (%) | Matrix Effect |
| Human Plasma | Eplerenone / this compound | Liquid-Liquid Extraction (LLE) | 73-79 | The matrix effect was evaluated from the RSD of the IS-normalized matrix factor for six different plasma sources and was found to be acceptable.[1] |
| Human Plasma | Eplerenone / Dexamethasone | Solid-Phase Extraction (SPE) | Not Reported | Assessed using plasma from multiple donors and found to be robust.[2] |
| Human Urine | Eplerenone / Stable Isotope Labeled IS | Solid-Phase Extraction (SPE) | Not Reported | A validated method using a stable isotope-labeled internal standard has been established, implying acceptable performance.[3][4] |
Experimental Methodologies
The data presented is derived from validated bioanalytical methods. The following sections detail the typical experimental protocols for the analysis of Eplerenone using this compound as an internal standard in human plasma and urine.
Analysis in Human Plasma (Liquid-Liquid Extraction)
A common method for the extraction of Eplerenone and its internal standard from human plasma is liquid-liquid extraction (LLE).[1][5]
Sample Preparation:
-
Aliquots of human plasma are spiked with this compound (internal standard) and the analyte, Eplerenone (for calibration standards and quality control samples).
-
The samples are then subjected to liquid-liquid extraction using an organic solvent such as methyl t-butyl ether.[1]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a solution compatible with the mobile phase.[1]
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column, such as an Atlantis dC18 (150 x 3 mm, 3.0 µm), is typically used for separation.[1][5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and ammonium acetate is often employed.[1][5]
-
Ionization: Positive electrospray ionization (ESI+) is used to generate ions for mass spectrometric detection.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification. For Eplerenone, a common transition monitored is m/z 415.2 → m/z 163.1.[3]
Analysis in Human Urine (Solid-Phase Extraction)
For the analysis in human urine, solid-phase extraction (SPE) is a frequently used sample preparation technique.[3][4]
Sample Preparation:
-
Urine samples are spiked with stable isotope-labeled internal standards.[3]
-
The samples are then loaded onto a C18 solid-phase extraction cartridge.[3]
-
The cartridge is washed to remove interferences, and the analyte and internal standard are eluted.
-
The eluate is then diluted and injected into the LC-MS/MS system.[3]
LC-MS/MS Conditions:
-
Chromatographic Column: A reversed-phase column like a Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) is suitable for separation.[3]
-
Mobile Phase: A mobile phase of acetonitrile and water containing ammonium acetate is used.[3]
-
Ionization: Positive and negative ionization switching may be used to achieve the best sensitivity for Eplerenone and its metabolites.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for detection and quantification.[3]
Workflow for Recovery and Matrix Effect Evaluation
The following diagram illustrates the experimental workflow for the assessment of recovery and matrix effect for an internal standard like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine. | Semantic Scholar [semanticscholar.org]
- 5. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Eplerenone Quantification: A Comparative Analysis of LC-MS/MS, HPLC-UV, and UV Spectrophotometry
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of Eplerenone. This guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry, supported by experimental data and detailed protocols.
The accurate quantification of Eplerenone, a selective aldosterone receptor antagonist crucial in the management of hypertension and heart failure, is paramount in both pharmaceutical quality control and clinical bioanalysis.[1][2][3] The choice of analytical technique is critical and depends on the specific requirements of the application, such as sensitivity, selectivity, and the complexity of the sample matrix. This guide presents a comparative overview of three commonly employed analytical methods: LC-MS/MS, HPLC-UV, and UV-Visible Spectrophotometry.
Performance Comparison
The selection of an appropriate analytical method hinges on a variety of performance parameters. LC-MS/MS consistently demonstrates the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications where low detection limits are essential.[2][4][5] HPLC-UV offers a balance between sensitivity and accessibility, proving to be a robust method for routine analysis in pharmaceutical formulations.[6][7][8] UV Spectrophotometry, while being the simplest and most cost-effective technique, is generally suitable for the analysis of bulk drug and simple dosage forms due to its lower sensitivity and susceptibility to interference.[1][9][10]
A summary of the key quantitative performance parameters for each technique is presented in the table below.
| Parameter | LC-MS/MS | HPLC-UV | UV Spectrophotometry |
| Linearity Range | 5 - 4000 ng/mL[2] | 100 - 3200 ng/mL[8] | 5 - 15 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] | 100 ng/mL[6] | Not typically reported, linearity starts at 5 µg/mL[1] |
| Limit of Detection (LOD) | 0.01 - 0.02 µg/mL (for related substances)[11] | 52.52 ng/mL[12] | Not explicitly stated in reviewed sources |
| Accuracy (% Recovery) | Within 80-125% for bioequivalence studies[2] | 98 - 102%[7] | 98 - 102%[1] |
| Precision (% RSD) | Not explicitly stated, but meets regulatory guidelines[2] | < 2.0%[7] | Intra-day: 0.94%, System: 1.17%[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of Eplerenone using each of the discussed techniques.
LC-MS/MS
This method is highly sensitive and specific, making it ideal for the determination of Eplerenone in complex biological matrices like human plasma.[2]
-
Sample Preparation: Plasma samples are spiked with an internal standard (e.g., Dexamethasone). Proteins are precipitated, and the supernatant is extracted. The extracted samples are then reconstituted in a suitable solvent.[2]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
HPLC-UV
A widely used method for the routine analysis of Eplerenone in pharmaceutical dosage forms.[7]
-
Sample Preparation: Tablets are crushed, and the powder is dissolved in a suitable solvent. The solution is then filtered before injection. For plasma samples, a liquid-liquid extraction is performed using a solvent mixture like dichloromethane and diethyl ether.[6]
-
Chromatographic Conditions:
-
UV Detection:
UV-Visible Spectrophotometry
A simple and cost-effective method for the quantification of Eplerenone in bulk and tablet formulations.[1][9]
-
Sample Preparation: A standard stock solution of Eplerenone is prepared in a suitable solvent. The sample solution is prepared by dissolving the tablet powder in the same solvent and then diluting it to a suitable concentration.[1]
-
Spectrophotometric Conditions:
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for each analytical technique.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 6. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.net [wjpr.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Eplerenone-d3: A Procedural Guide for Laboratory Professionals
Eplerenone-d3, a deuterated analog of the mineralocorticoid receptor antagonist Eplerenone, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated packaging must be conducted in accordance with federal, state, and local regulations.[1] An environmental hazard cannot be ruled out in the case of improper handling or disposal.[1] The following procedure outlines the recommended steps for safe disposal:
-
Waste Collection:
-
Carefully sweep up any solid this compound waste, avoiding the generation of dust.
-
Place the collected waste into a clearly labeled, sealed container suitable for chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Decontamination of Empty Containers:
-
Dispose of empty or contaminated packaging as unused product.[1]
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or methanol).
-
Collect the rinsate for disposal as chemical waste.
-
After thorough decontamination, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Wearing the appropriate PPE, cover the spill with an absorbent material to prevent the spread of dust.
-
Gently sweep the material and place it into a designated chemical waste container.
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as chemical waste.
-
-
Final Disposal:
-
Store the sealed chemical waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed chemical waste management company, following all institutional and regulatory procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
It is crucial to consult your institution's specific safety data sheets (SDS) and EHS guidelines, as disposal regulations can vary. This document serves as a general procedural guide and should be adapted to meet local and institutional requirements.
References
Navigating the Safe Handling of Eplerenone-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Eplerenone-d3, a deuterated internal standard for the quantification of Eplerenone. The following procedural guidance outlines operational and disposal plans to foster a secure and efficient research environment.
This compound is a solid organic compound intended for laboratory research purposes.[1][2] While comprehensive toxicological properties have not been fully investigated, it may cause skin and eye irritation and could be harmful if swallowed or inhaled.[1] Adherence to proper safety protocols is crucial to minimize exposure and ensure safe handling.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of engineering controls and personal protective equipment is required. Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]
| Equipment | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions. | To prevent inhalation of dust particles, especially in cases of insufficient ventilation.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[1] |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment. | To protect eyes from dust particles and splashes.[1] |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure. | To minimize the risk of skin contact with the compound.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Inspect Personal Protective Equipment (PPE): Before handling, thoroughly inspect all PPE for any signs of damage.
-
Ensure Proper Ventilation: Verify that local exhaust ventilation or other engineering controls are functioning correctly to minimize dust formation and inhalation.[1]
2. Handling:
-
Grounding: Ground all equipment containing the material to prevent static discharge.
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust and aerosols.[1]
-
Weighing and Transfer: Conduct weighing and transferring of the solid in a designated area with proper ventilation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling:
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound using appropriate cleaning agents.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as chemical waste in a manner consistent with federal, state, and local regulations.[1] The product should not be allowed to enter drains.[1]
-
Contaminated Materials: All contaminated materials, including gloves, empty containers, and cleaning materials, should be placed in a suitable, sealed container for disposal.[3][4] Dispose of these materials as unused product.[1]
-
Waste Classification: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification of the waste.[5]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
